Benzo[d]oxazole-2-carbonitrile
Description
Significance of Heterocyclic Compounds in Organic Synthesis and Medicinal Chemistry
Heterocyclic compounds are a cornerstone of organic chemistry and are integral to the field of medicinal chemistry. openmedicinalchemistryjournal.comijnrd.orgijraset.com These organic compounds contain a ring structure with at least one atom that is not carbon, such as nitrogen, oxygen, or sulfur. iipseries.org This structural feature imparts unique physico-chemical properties that are distinct from their carbocyclic counterparts. openmedicinalchemistryjournal.com
The versatility of heterocyclic compounds makes them fundamental building blocks in the synthesis of a vast array of molecules, including pharmaceuticals, agrochemicals, and dyes. iipseries.org In fact, it is estimated that over 90% of all new drugs contain a heterocyclic scaffold, highlighting their critical role in drug discovery and development. ijraset.com Their ability to interact with biological targets with high specificity has led to their use in developing treatments for a wide range of diseases, including cancer, infections, and inflammatory conditions. openmedicinalchemistryjournal.comijraset.comiipseries.org
Overview of the Benzo[d]oxazole Core in Scientific Applications
The benzo[d]oxazole core, a bicyclic system where a benzene (B151609) ring is fused to an oxazole (B20620) ring, is a prominent heterocyclic structure with diverse applications. innovareacademics.inrsc.org This scaffold is a key component in numerous biologically active compounds and serves as a foundational element in various scientific fields. rsc.org
Role as a Versatile Building Block in Organic Synthesis
In the realm of organic synthesis, the benzo[d]oxazole core is prized as a versatile building block. smolecule.com Its structure allows for various chemical modifications, enabling the synthesis of more complex molecules. smolecule.com The benzo[d]oxazole moiety can be functionalized at different positions, allowing chemists to create a library of derivatives with tailored properties. innovareacademics.in For instance, the synthesis of 2-substituted benzo[d]oxazoles has been a focus of research due to their wide-ranging applications in medicinal chemistry. nih.gov The ability to introduce different functional groups onto the benzo[d]oxazole scaffold makes it an invaluable tool for creating novel compounds with specific desired characteristics. smolecule.comnih.gov
Importance in Pharmaceutical Chemistry and Drug Discovery
The benzo[d]oxazole nucleus is of paramount importance in pharmaceutical chemistry and drug discovery. innovareacademics.innih.gov Derivatives of benzo[d]oxazole have been shown to exhibit a broad spectrum of pharmacological activities. nih.govresearchgate.net These include anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. innovareacademics.inresearchgate.net
The therapeutic potential of benzo[d]oxazole derivatives is underscored by the existence of several marketed drugs containing this core structure, such as the non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen (B1668000) and flunoxaprofen. nih.govresearchgate.net Research has demonstrated that even slight modifications to the substitution pattern on the benzo[d]oxazole ring can lead to significant differences in pharmacological activity. innovareacademics.in This highlights the scaffold's role as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.
The following table provides a summary of some of the investigated biological activities of benzo[d]oxazole derivatives:
| Biological Activity | Description | Key Findings |
| Anti-inflammatory | Inhibition of inflammatory pathways. | Derivatives have shown potential in reducing inflammation, with some acting as inhibitors of enzymes like cyclooxygenase-2 (COX-2). smolecule.com |
| Antimicrobial | Activity against bacteria and fungi. | Various synthesized benzo[d]oxazole derivatives have demonstrated moderate to good antibacterial and antifungal activity against a range of microbial strains. nih.govindexcopernicus.com |
| Anticancer | Inhibition of cancer cell growth. | Certain benzo[d]oxazole derivatives have exhibited cytotoxic effects against various human tumor cell lines. smolecule.comnih.gov |
| Anticonvulsant | Ability to prevent or reduce the severity of seizures. | Some benzo[d]oxazole derivatives have shown considerable anticonvulsant activity in preclinical studies. innovareacademics.in |
| Antiviral | Activity against viruses. | Research has indicated that some derivatives show activity against viruses such as hepatitis C. smolecule.com |
Potential in Material Science and Functional Materials
Beyond its pharmaceutical applications, the benzo[d]oxazole core also holds significant potential in the field of material science. smolecule.com The electronic and photophysical properties of benzo[d]oxazole-containing compounds make them suitable for a variety of applications in functional materials. smolecule.com
For example, their aromatic character and ability to participate in conjugation are properties that are being explored for use in organic light-emitting diodes (OLEDs). smolecule.com Furthermore, the stability and unique electronic properties of the benzo[d]oxazole scaffold make it a valuable component in the production of advanced materials such as polymers and dyes. The versatility of this chemical structure allows for the design and synthesis of materials with specific optical and electronic characteristics, opening up possibilities for their use in a range of technological applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-benzoxazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELHBLLMEXKKEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456838 | |
| Record name | 2-cyanobenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3313-37-9 | |
| Record name | 2-cyanobenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzoxazole-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for Benzo D Oxazole 2 Carbonitrile and Its Derivatives
Classical and Conventional Synthetic Routes
Traditional methods for the synthesis of the benzoxazole (B165842) core often involve the condensation of 2-aminophenol (B121084) with various carbonyl compounds. These foundational strategies have been adapted and refined for the specific synthesis of benzo[d]oxazole-2-carbonitrile.
Cyclization Reactions of 2-Aminophenol Derivativesbenchchem.comrsc.orgorganic-chemistry.org
The reaction of 2-aminophenol derivatives is a cornerstone for the formation of the benzoxazole ring. This approach leverages the nucleophilicity of the amino and hydroxyl groups to react with a suitable electrophile, leading to intramolecular cyclization.
A primary and well-documented method for the direct synthesis of this compound involves the cyclization of 2-aminophenol with cyanogen (B1215507) bromide. This reaction is typically performed under basic or neutral conditions. The mechanism involves the nucleophilic attack of the amino group of 2-aminophenol on the cyanogen bromide, forming an intermediate that subsequently undergoes intramolecular cyclization to yield the final product.
Typical Reaction Conditions:
| Parameter | Condition |
|---|---|
| Solvent | Ethanol or Acetonitrile |
| Temperature | Elevated temperatures, often reflux |
This method is valued for its directness and generally provides good to excellent yields. However, a significant drawback is the high toxicity of cyanogen bromide, which is comparable to hydrocyanic acid. sci-hub.senih.gov This has prompted the search for less hazardous cyanating agents. One such alternative is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which can be used in the presence of a Lewis acid like BF3·Et2O or a base like lithium hexamethyldisilazide (LiHMDS) to achieve the synthesis of 2-aminobenzoxazoles, a related class of compounds. organic-chemistry.orgsci-hub.seacs.org
While not a direct route to the carbonitrile, the condensation of 2-aminophenol with thiourea (B124793) is a relevant classical method for forming a 2-substituted benzoxazole scaffold. This reaction typically leads to the formation of 2-mercaptobenzoxazole (B50546), which can then be a precursor for further functionalization. A solventless cyclocondensation of 2-aminothiophenol (B119425) with thiourea has been reported, highlighting a related synthetic pathway.
A broad and versatile strategy for synthesizing various 2-substituted benzoxazoles involves the condensation of 2-aminophenol with a range of carbonyl-containing compounds. rsc.orgrsc.orgnih.gov These methods, while not always directly yielding the 2-carbonitrile derivative, are fundamental to the construction of the benzoxazole core and can be adapted for this purpose.
Aldehydes and Ketones: The reaction of 2-aminophenol with aldehydes or ketones is a common method for producing 2-substituted benzoxazoles. rsc.orgijpbs.com This reaction can be catalyzed by various agents, including Brønsted acids, copper iodide, and phosphonium (B103445) acidic ionic liquids. organic-chemistry.orgrsc.orgacs.org For instance, the reaction between 2-aminophenol and aromatic aldehydes can be carried out in dioxane with air as the oxidant or under solvent-free conditions. rsc.org A three-component reaction involving a ketone, an isocyanide, and 2-aminophenol has also been shown to produce benzoxazoles through a benzo[b] oxazine (B8389632) intermediate. nih.gov
Carboxylic Acids and Derivatives: The cyclocondensation of 2-aminophenols with carboxylic acids is a traditional approach, often requiring heat. mdpi.com More contemporary methods utilize reagents like Lawesson's reagent under microwave irradiation or are catalyzed by agents such as methanesulphonic acid for reactions with acid chlorides. mdpi.comjocpr.com
Orthoesters: Functionalized orthoesters serve as effective building blocks for the synthesis of benzoxazole derivatives. organic-chemistry.org The reaction of ortho-substituted anilines with these reagents provides an efficient route to the heterocyclic core. organic-chemistry.org
Alkynones: A copper-catalyzed hydroamination of alkynones with 2-aminophenols has been developed for the synthesis of functionalized benzoxazole derivatives. rsc.org This method proceeds through the hydroamination of the alkynone followed by an intramolecular cyclization of the resulting β-iminoketone and subsequent elimination. rsc.org A novel rearrangement reaction involving 2-aminophenol, an aromatic aldehyde, and 3-butyn-2-one (B73955) has also been reported to yield unique benzoxazole structures. sioc-journal.cn
Oxidative Ring Closure Approachesorganic-chemistry.org
Oxidative cyclization methods provide an alternative pathway to benzoxazoles. These reactions often involve the formation of a Schiff base or a related intermediate, which is then oxidized to form the final heterocyclic ring.
One notable method is the oxidation of Schiff bases (N-alkylidene-2-hydroxyanilines), derived from the condensation of 2-aminophenols and aldehydes, using silver oxide as a mild oxidant. This approach offers high yields under gentle reaction conditions. Other oxidative systems, such as elemental sulfur in the presence of N-methylpiperidine, can facilitate the oxidative rearranging coupling between o-aminophenols and ketones. organic-chemistry.orgijpbs.com Furthermore, iron-catalyzed oxidative cyclization has been employed in the synthesis of 2-aminobenzoxazoles from ring-opened amidine adducts, using hydrogen peroxide as a green oxidant. rsc.orgrsc.org
N-Deprotonation–O-SNAr Cyclization from Anilide Precursorsorganic-chemistry.orgrsc.org
A more modern and powerful strategy for the synthesis of benzo[d]oxazoles involves an intramolecular N-deprotonation followed by an O-SNAr (Nucleophilic Aromatic Substitution) cyclization of anilide precursors. mdpi.comdntb.gov.ua This method is particularly effective for producing substituted benzoxazoles. smolecule.com
In this approach, anilides derived from precursors like 2-fluorobenzaldehydes, which are activated towards SNAr ring closure by electron-withdrawing groups, are subjected to deprotonation at the nitrogen atom using a base such as potassium carbonate in an anhydrous solvent like DMF. mdpi.comdntb.gov.ua The resulting delocalized anion then undergoes intramolecular cyclization from the amide oxygen onto the activated aromatic ring to furnish the benzo[d]oxazole in high yields. mdpi.comdntb.gov.ua
The reactivity in these cyclizations is dependent on the nature of the activating group on the SNAr acceptor ring. The reaction temperature required for cyclization correlates with the potency of the activating group. mdpi.comdntb.gov.uaresearchgate.net
Effect of Activating Group on Cyclization Temperature:
| Activating Group | Reaction Temperature | Reaction Time |
|---|---|---|
| Nitro (most potent) | 90 °C | 1 hour |
| Cyano | 115 °C | 1 hour |
| Methoxycarbonyl | 120 °C | 2 hours |
This method demonstrates a clear structure-activity relationship, where stronger electron-withdrawing groups facilitate the cyclization at lower temperatures. mdpi.comdntb.gov.uaresearchgate.net
Modern and Catalytic Synthetic Advancements
Recent progress in synthetic organic chemistry has provided a diverse toolkit for the construction of the benzo[d]oxazole core, with a particular emphasis on catalytic and high-throughput methods. These approaches offer significant advantages in terms of reaction conditions, yields, and substrate scope.
Metal-Catalyzed (e.g., Copper, Palladium, Nickel) Cyclizations and Couplings
Metal-catalyzed reactions have become indispensable for the formation of C-N and C-O bonds, which are crucial steps in the synthesis of benzo[d]oxazoles. Copper, palladium, and nickel catalysts have demonstrated remarkable efficacy in facilitating intramolecular cyclizations and coupling reactions to afford the desired heterocyclic system.
Copper-Catalyzed Synthesis: Copper catalysis is a versatile and cost-effective approach for synthesizing benzo[d]oxazole derivatives. One notable method involves the copper-catalyzed intramolecular O-arylation. For instance, the synthesis of 2-arylbenzoxazoles has been achieved using Cu(OAc)₂ in water, highlighting a green chemistry approach. mdpi.com
Palladium-Catalyzed Synthesis: Palladium catalysts are renowned for their high efficiency in cross-coupling reactions. Patent literature describes methods involving palladium-catalyzed cyclization for preparing 2-substituted benzoxazoles, including those with a nitrile group. These reactions are typically conducted in solvents like N-methylpyrrolidone or dimethylformamide at temperatures ranging from 80 to 150 °C, offering high regioselectivity and tolerance to various functional groups. A palladium-supported nanocatalyst has also been employed for the one-pot synthesis of 2-phenyl benzoxazole from 2-aminophenol and aldehydes in the presence of oxygen and a base. rsc.org
Nickel-Catalyzed Synthesis: Nickel catalysis presents an economical alternative to palladium for cross-coupling reactions. Nickel(II) complexes of benzoyl hydrazones have been utilized as catalysts for the intramolecular cyclization of 2-aminophenol and aromatic aldehydes, resulting in 2-aryl benzoxazoles in high yields (87–94%). rsc.org This method is advantageous due to the low catalyst loading required. rsc.org Furthermore, a nickel-/copper-catalyzed decarbonylative heteroarylation of aryl anhydrides has been developed for the synthesis of 2-arylbenzoxazole derivatives. researchgate.net
| Catalyst System | Precursors | Key Features | Yield (%) | Reference |
| Cu(OAc)₂ / 1-[2-(N-(3-diphenylphosphinopropyl))aminoethyl]pyrrolidine | 2-aminophenol, Aryl halide | Intramolecular O-arylation in water | Good | mdpi.com |
| Pd(OAc)₂ / Ag₂O / MsOH | 2-aminophenol, Aryl iodide | C4-arylation | Not specified | mdpi.com |
| Palladium-supported nanocatalyst | 2-aminophenol, Aldehydes | One-pot, aerobic conditions | 83-95 | rsc.org |
| Nickel(II) complexes of benzoyl hydrazones | 2-aminophenol, Aromatic aldehydes | Low catalyst loading | 87-94 | rsc.org |
| Nickel/Copper | Aryl anhydrides, Benzoxazoles | Decarbonylative heteroarylation | Moderate to excellent | researchgate.net |
Table 1: Overview of Metal-Catalyzed Syntheses of Benzo[d]oxazole Derivatives
Lanthanum(III) Triflate-Catalyzed [3+2] Cycloaddition Reactions
Lanthanide catalysts, particularly Lanthanum(III) triflate (La(OTf)₃), have emerged as powerful tools in organic synthesis due to their unique Lewis acidity and water tolerance. While specific applications for the direct synthesis of this compound via [3+2] cycloaddition are still emerging, La(OTf)₃ has been shown to be an effective catalyst for related transformations, such as the direct amidation of esters, which is a key bond-forming step in the synthesis of many heterocyclic compounds. nih.govorganic-chemistry.org This suggests the potential for developing La(OTf)₃-catalyzed cycloaddition strategies for accessing the 2-cyanobenzoxazole core from suitable precursors.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, improve yields, and enhance product selectivity. researchgate.net The synthesis of benzoxazole derivatives has significantly benefited from this technology. The condensation of 2-aminophenol or its derivatives with various substrates like aldehydes, carboxylic acids, and nitriles is a common route to benzoxazoles that is amenable to microwave irradiation. researchgate.net This method often leads to shorter reaction times, frequently less than 20 minutes, and can be performed under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.net For instance, various 2-substituted benzoxazoles have been prepared via the microwave-assisted reaction of 2-aminophenol with aromatic aldehydes. researchgate.net The use of deep eutectic solvents as catalysts under microwave irradiation has also been reported to produce 2-arylbenzoxazoles in good to excellent yields. mdpi.com
| Method | Precursors | Conditions | Yield (%) | Time | Reference |
| Microwave-assisted condensation | 2-aminophenol, Aromatic aldehydes | Solvent-free | Quantitative | < 20 min | researchgate.net |
| Microwave-assisted cyclization | 2-aminophenol, Aromatic aldehydes, KCN | Not specified | Good | Not specified | researchgate.net |
| Microwave with Deep Eutectic Solvent | 2-aminophenols, Benzaldehydes | Solvent-free | Good to excellent | Not specified | mdpi.com |
Table 2: Examples of Microwave-Assisted Synthesis of Benzo[d]oxazole Derivatives
Continuous Flow Reactor Applications
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better temperature and pressure control, and scalability. While specific literature on the continuous flow synthesis of this compound is limited, the synthesis of azo compounds, which also involves potentially unstable intermediates, has been successfully translated to continuous flow systems. nih.gov This highlights the potential for developing continuous flow processes for the synthesis of 2-cyanobenzoxazoles. Such a setup would be particularly beneficial for handling reactions that are exothermic or involve hazardous reagents. The use of packed-bed reactors with immobilized catalysts is a promising strategy for achieving efficient and recyclable catalytic systems in a continuous flow setup. rsc.org
Green Chemistry Approaches and Biocatalysis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of benzo[d]oxazoles. Key strategies include the use of water as a solvent, solvent-free reaction conditions, and the development of reusable catalysts. rsc.org
Biocatalysis, the use of natural catalysts like enzymes, offers a highly selective and environmentally benign alternative to traditional chemical catalysis. While specific biocatalytic routes to this compound are not yet established, the broader field of benzoxazole synthesis has seen promising developments. For example, the synthesis of benzoxazole derivatives has been achieved using biocatalysts, demonstrating the potential of this approach.
Novel Precursors and Intermediate-Based Synthesis
The development of novel synthetic routes often relies on the exploration of new precursors and the strategic use of reactive intermediates. For the synthesis of this compound, this involves moving beyond the classical condensation of 2-aminophenol with cyanogenic reagents.
One alternative approach involves a two-step synthesis starting from 2-aminophenol and carbon disulfide. This reaction forms a dithiocarbamate (B8719985) intermediate, which is then treated with cyanogen bromide to yield the final product. Another strategy involves the N-deprotonation–O-SNAr cyclization of anilide precursors. researchgate.net In this method, anilides derived from 2-fluorobenzaldehydes, activated by electron-withdrawing groups, undergo deprotonation and subsequent intramolecular cyclization to form the benzo[d]oxazole ring. researchgate.net The reactivity in this cyclization is dependent on the nature of the activating group, with nitro groups being the most effective. researchgate.net
Furthermore, the design of novel benzo[d]oxazole-based derivatives often involves the synthesis of key intermediates that can be further functionalized. For example, benzo[d]oxazole-2-thiol can be reacted with chloroacetic acid to form an intermediate which can then be coupled with other heterocyclic moieties to create complex molecules with potential neuroprotective effects. nih.gov
| Precursor/Intermediate | Reagents | Key Transformation | Reference |
| 2-Aminophenol and Carbon Disulfide | 1. CS₂, KOH; 2. Cyanogen bromide | Formation of a dithiocarbamate intermediate followed by cyclization | |
| Anilide derivatives from 2-fluorobenzaldehydes | K₂CO₃, DMF | N-deprotonation–O-SNAr cyclization | researchgate.net |
| Benzo[d]oxazole-2-thiol | Chloroacetic acid, NaOH | Formation of 2-(benzo[d]oxazol-2-ylthio)acetic acid intermediate | nih.gov |
Table 3: Novel Precursors and Intermediate-Based Synthetic Approaches
Utilizing N-Arylcyanothioformamides
A notable method for the synthesis of substituted benzo[d]oxazole-2-carbonitriles involves the cyclization of N-arylcyanothioformamides. Research has demonstrated that an iodine-dimethyl sulfoxide (B87167) (I₂-DMSO) oxidative system can effectively mediate this transformation. While this system is also known to produce N-arylcyanoformamides and can lead to the unexpected formation of 2-cyanobenzothiazoles, specific substrates yield the desired this compound. researchgate.net
The reaction proceeds under mild conditions and demonstrates a broad substrate scope. researchgate.net In a key example, the treatment of N-(5-(benzyloxy)-2-hydroxyphenyl)cyanothioformamide with iodine in DMSO leads to the formation of 5-(benzyloxy)this compound. The structure of this product was unequivocally confirmed through single-crystal X-ray diffraction. rsc.org This synthetic route is efficient and highlights the versatility of the I₂-DMSO system in mediating complex cyclizations. researchgate.net
Table 1: Synthesis of 5-(benzyloxy)this compound
| Starting Material | Reagents | Product | Yield | Reference |
|---|
Synthesis via 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols
A distinct pathway to benzo[d]oxazole derivatives commences with 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols. nih.govrsc.org The thermal ring transformation of these dithiazole compounds serves as a key step. While the ultimate products reported in these studies are substituted imidazoles, the reaction proceeds through crucial benzo[d]oxazol-2-yl(aryl(thienyl))methanimine intermediates. nih.govresearcher.life
The formation of the benzoxazole ring system occurs from the starting 2-((4-aryl-5H-1,2,3-dithiazol-5-ylidene)amino)phenol precursors. nih.gov This transformation highlights the utility of 5-arylimino-1,2,3-dithiazoles as precursors for various heterocyclic systems, including benzoxazoles. nih.govgoogle.com The reaction involves heating the dithiazole starting material, which leads to the extrusion of sulfur and subsequent cyclization to form the benzoxazole ring. The scope of this reaction has been explored with various aryl and thienyl substituents on the dithiazole ring. nih.gov
Table 2: Synthesis of Benzo[d]oxazol-2-yl-methanimine Derivatives
| Starting Material (Substituent Ar) | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenyl | Toluene, reflux (48h) | Benzo[d]oxazol-2-yl(phenyl)methanimine | 85% | nih.gov |
| 4-Fluorophenyl | Toluene, reflux (48h) | Benzo[d]oxazol-2-yl(4-fluorophenyl)methanimine | 88% | nih.gov |
| 4-Chlorophenyl | Toluene, reflux (48h) | Benzo[d]oxazol-2-yl(4-chlorophenyl)methanimine | 87% | nih.gov |
| 4-Bromophenyl | Toluene, reflux (48h) | Benzo[d]oxazol-2-yl(4-bromophenyl)methanimine | 86% | nih.gov |
Formation from Benzo[d]oxazole-2-thiol
Benzo[d]oxazole-2-thiol (also known as 2-mercaptobenzoxazole) is a versatile and crucial intermediate in the synthesis of various benzoxazole derivatives. nih.govfishersci.com It is commonly prepared through the reaction of 2-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide. rsc.orgglobalresearchonline.net This method provides the thiol precursor in high yield. rsc.org
Once formed, benzo[d]oxazole-2-thiol serves as a starting point for introducing various functionalities at the 2-position. While direct cyanation of the thiol to form this compound is not a widely reported method, the thiol group can be readily displaced or modified. For instance, it can undergo S-alkylation reactions. rsc.orgacs.org A notable synthetic pathway involves the activation of benzo[d]oxazole-2-thiol with reagents like chloroacetyl chloride, which can then undergo a Smiles rearrangement in the presence of amines to yield 2-aminobenzoxazole (B146116) derivatives. nih.gov These amino derivatives are, in turn, common precursors for the synthesis of 2-cyano-substituted heterocycles via Sandmeyer-type reactions, suggesting a potential, albeit multi-step, pathway from the thiol.
Table 3: Synthesis of Benzo[d]oxazole-2-thiol
| Starting Materials | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Amino-4-chlorophenol, Carbon disulfide | KOH, EtOH | 5-Chlorobenzo[d]oxazole-2-thiol | 91% | rsc.org |
Chemical Reactivity and Functional Group Transformations of Benzo D Oxazole 2 Carbonitrile
Reactivity of the Cyano Group
The cyano (C≡N) group at the 2-position of the benzo[d]oxazole ring is a versatile functional handle that can undergo a variety of chemical transformations. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the triple bond can be reduced or hydrolyzed to yield other important functional groups.
While classic nucleophilic substitution at the cyano group is not typical, it readily undergoes nucleophilic addition reactions. Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles that add to the electrophilic carbon of the nitrile. chemistrysteps.comlibretexts.org This reaction proceeds through an intermediate imine salt which, upon aqueous workup and hydrolysis, yields a ketone. libretexts.orglibretexts.orgmasterorganicchemistry.com This transformation is a significant carbon-carbon bond-forming reaction, allowing for the attachment of various alkyl or aryl groups to the 2-position of the benzo[d]oxazole core, leading to the synthesis of 2-acylbenzoxazole derivatives. nih.gov
The general mechanism involves the nucleophilic attack of the organometallic reagent on the nitrile carbon, followed by hydrolysis of the resulting imine. chemistrysteps.comlibretexts.org Zinc chloride has been shown to catalyze the Grignard addition to aromatic nitriles, improving reaction efficiency under mild conditions. nih.gov
Table 1: Nucleophilic Addition to Benzo[d]oxazole-2-carbonitrile
| Reagent | Product after Hydrolysis | Reference |
|---|---|---|
| Grignard Reagent (R-MgX) | 2-Acylbenzo[d]oxazole | libretexts.org |
The cyano group can be readily reduced to a primary amine (aminomethyl group). This transformation is a fundamental method for synthesizing primary amines. libretexts.org Standard reducing agents for this conversion include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ over a metal catalyst like Raney Nickel or Palladium on carbon). libretexts.org The reaction with LiAlH₄ involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately forming the amine after an aqueous workup. libretexts.org This reduction provides a direct route to 2-(aminomethyl)benzo[d]oxazole, a key scaffold for further derivatization.
Table 2: Reduction of this compound
| Reagent | Product | Reference |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 2-(Aminomethyl)benzo[d]oxazole | libretexts.org |
The cyano group can be considered a "masked" carboxylic acid. Through hydrolysis under either acidic or basic aqueous conditions, the nitrile functionality of this compound can be converted into a carboxylic acid group. libretexts.org The reaction proceeds via an amide intermediate. libretexts.org This process transforms the starting nitrile into benzo[d]oxazole-2-carboxylic acid, a compound with significant applications in medicinal chemistry and materials science. This hydrolysis is a robust and high-yielding reaction for accessing the corresponding carboxylic acid derivative.
Table 3: Hydrolysis of this compound
| Conditions | Intermediate | Final Product | Reference |
|---|---|---|---|
| H₃O⁺, Heat | Benzo[d]oxazole-2-carboxamide | Benzo[d]oxazole-2-carboxylic acid | libretexts.org |
Beyond the fundamental transformations, the cyano group serves as a linchpin for the synthesis of more complex heterocyclic systems. A notable example is the [3+2] cycloaddition reaction between the nitrile and an azide (such as sodium azide or hydrazoic acid) to form a tetrazole ring. nih.gov This reaction, often catalyzed by Lewis acids, converts this compound into 2-(1H-tetrazol-5-yl)benzo[d]oxazole. organic-chemistry.org The tetrazole moiety is a well-known bioisostere for the carboxylic acid group and is prevalent in many pharmaceutical compounds. nih.govacs.org This conversion highlights the utility of the cyano group in creating diverse, biologically relevant molecules. acs.org
Reactivity of the Benzo[d]oxazole Ring System
The fused aromatic system of benzo[d]oxazole is generally stable but can participate in reactions that lead to the formation of more complex, polycyclic structures.
The benzo[d]oxazole scaffold can act as a building block for constructing larger, fused heterocyclic systems. For instance, research has demonstrated that benzoxazoles can undergo a yttrium(III) triflate (Y(OTf)₃)-catalyzed cascade reaction with propargylic alcohols. rsc.orgresearchgate.net This process involves an initial ring-opening of the benzoxazole (B165842), followed by a regioselective annulation (ring-closure) to form 1,4-benzoxazine scaffolds. rsc.orgresearchgate.net This cascade formal [4+2] cyclization provides an efficient route to synthesize aldehyde-containing 1,4-benzoxazines, which are important structures in medicinal chemistry. rsc.org Such reactions showcase the potential of the benzo[d]oxazole ring to undergo sophisticated rearrangements and cyclizations to build molecular complexity.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Benzo[d]oxazole-2-carboxylic acid |
| 2-(Aminomethyl)benzo[d]oxazole |
| 2-Acylbenzo[d]oxazole |
| 2-(1H-tetrazol-5-yl)benzo[d]oxazole |
| 1,4-Benzoxazine |
| Lithium aluminum hydride |
| Yttrium(III) triflate |
| Zinc chloride |
| Sodium azide |
Ring Opening and Ring Closure Processes
The benzoxazole ring, while aromatic, is susceptible to nucleophilic attack, particularly at the C2 position, which can lead to ring opening. The presence of a strong electron-withdrawing group, such as the carbonitrile moiety in this compound, is anticipated to significantly enhance this reactivity.
One notable transformation is the ring opening of benzoxazoles by secondary amines, which can lead to the formation of 2-aminobenzoxazoles. This process is believed to proceed through a nucleophilic attack of the amine at the C2 position, followed by cleavage of the C-O bond within the oxazole (B20620) ring. A subsequent iron-catalyzed oxidative cyclization can then furnish the corresponding 2-aminobenzoxazole (B146116) derivative rsc.org. While this specific reaction has not been reported for this compound, the strong electron-withdrawing nature of the cyano group would likely facilitate the initial nucleophilic attack, potentially allowing the reaction to proceed under milder conditions.
Furthermore, ring-opening and subsequent ring-closure reactions can be employed to transform the benzoxazole scaffold into other heterocyclic systems. For instance, treatment of benzimidazole (B57391) salts with specific reagents can induce ring opening followed by an intramolecular C-H bond activation to yield benzodiazepine derivatives. Although this has been demonstrated for benzimidazoles, analogous transformations for benzoxazoles, particularly those activated by an electron-withdrawing group like a cyano function, represent a plausible synthetic route to novel benzodiazepine analogues.
The reactivity of the cyano group itself can also lead to ring transformations. For example, under certain conditions, the nitrile functionality can be hydrolyzed or participate in cycloaddition reactions, potentially leading to novel fused heterocyclic systems.
N-Acylation and N-Alkylation of the Oxazole Ring
The nitrogen atom of the benzoxazole ring in this compound possesses a lone pair of electrons and can therefore undergo N-acylation and N-alkylation reactions. However, the reactivity of this nitrogen is significantly influenced by its participation in the aromatic system and the electronic effects of the substituent at the C2 position.
N-Acylation: The introduction of an acyl group onto the nitrogen atom of a benzoxazole ring is a known transformation. This reaction typically involves the treatment of the benzoxazole with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base. For 2-aminobenzothiazoles and related heterocycles, N-acylation has been demonstrated to proceed readily mdpi.comnih.gov. In the case of this compound, the electron-withdrawing nature of the cyano group is expected to decrease the nucleophilicity of the ring nitrogen, making N-acylation more challenging compared to benzoxazoles with electron-donating substituents. However, with sufficiently reactive acylating agents and appropriate reaction conditions, N-acylation should still be achievable.
N-Alkylation: Similar to N-acylation, N-alkylation of the benzoxazole nitrogen is a feasible transformation. This is typically achieved by reacting the benzoxazole with an alkyl halide or another suitable alkylating agent in the presence of a base researchgate.netnih.gov. The reactivity of the nitrogen atom in this compound towards alkylating agents will be attenuated by the electron-withdrawing cyano group. Nevertheless, N-alkylation of related benzothiazole (B30560) derivatives has been successfully carried out, suggesting that this transformation is also possible for this compound, likely requiring forcing conditions or highly reactive alkylating agents mdpi.comnih.gov.
It is important to note that for both N-acylation and N-alkylation, the reaction conditions must be carefully controlled to avoid potential side reactions, such as nucleophilic attack at the C2 position or reactions involving the cyano group.
Electrophilic and Nucleophilic Substitution on the Ring
The benzoxazole ring system can undergo both electrophilic and nucleophilic substitution reactions. The regioselectivity and feasibility of these reactions are heavily dependent on the electronic nature of the substituents on the ring. In this compound, the electron-withdrawing cyano group at the C2 position plays a dominant role in directing the reactivity of the molecule.
Electrophilic Aromatic Substitution: The benzoxazole ring is generally considered to be electron-rich and thus susceptible to electrophilic attack. However, the presence of the strongly deactivating cyano group at the C2 position significantly reduces the electron density of the entire heterocyclic system, making electrophilic aromatic substitution challenging. Computational studies on the reactivity of benzoxazole and its derivatives suggest that the most likely sites for electrophilic attack are the carbon atoms of the fused benzene (B151609) ring researchgate.nettandfonline.comresearchgate.netnih.gov. Specifically, positions C5 and C7 are predicted to be the most susceptible to electrophilic attack due to their relatively higher electron density compared to other positions on the benzene ring. However, forcing conditions, such as strong acids and high temperatures, would likely be required to achieve any significant conversion.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the benzoxazole ring in this compound, particularly at the C2 position, makes it a prime candidate for nucleophilic aromatic substitution (SNAr) wikipedia.orgchemistrysteps.commasterorganicchemistry.comnih.govyoutube.com. The cyano group, being a powerful electron-withdrawing group, stabilizes the negative charge in the Meisenheimer complex intermediate, which is formed upon nucleophilic attack. A good leaving group at the C2 position would be readily displaced by a variety of nucleophiles. In the case of this compound, while the cyano group itself is not a typical leaving group, nucleophilic attack at the C2 carbon can lead to ring-opening reactions as discussed in section 3.2.2.
Diels-Alder Reactions as Dienes
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. In this [4+2] cycloaddition reaction, a conjugated diene reacts with a dienophile. The oxazole ring contains a diene system and can, in principle, participate in Diels-Alder reactions.
For simple oxazoles, it has been shown that they can act as electron-deficient dienes in Diels-Alder reactions, particularly when the nitrogen atom is protonated or coordinated to a Lewis acid nih.govresearchgate.net. This activation enhances the dienophilic character of the oxazole. The reaction of oxazoles with various dienophiles, such as alkenes and alkynes, can lead to the formation of pyridine and furan derivatives, respectively, after a subsequent retro-Diels-Alder reaction of the initial cycloadduct.
In the case of this compound, the fused benzene ring and the electron-withdrawing cyano group at the C2 position will significantly influence its reactivity as a diene. The aromaticity of the benzene ring would need to be disrupted for the diene system of the oxazole ring to participate in a Diels-Alder reaction, which is energetically unfavorable. Furthermore, the electron-withdrawing cyano group will lower the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, making it less reactive towards typical electron-deficient dienophiles in a normal-electron-demand Diels-Alder reaction masterorganicchemistry.com.
However, it is conceivable that under specific conditions, particularly with highly reactive or electron-rich dienophiles in an inverse-electron-demand Diels-Alder reaction, this compound could act as a diene nih.gov. The initial cycloadduct would likely be unstable and undergo further transformations. To date, there are no specific reports in the literature of this compound participating in Diels-Alder reactions as a diene.
Photochemical Transformations
One of the most studied photochemical reactions of benzoxazoles is the trans-cis isomerization of 2-styrylbenzoxazoles. Upon irradiation with UV light, these compounds can undergo isomerization around the carbon-carbon double bond, leading to a change in their geometric and electronic properties. This process is often reversible, with the cis-isomer reverting to the more stable trans-isomer either thermally or upon irradiation at a different wavelength.
For instance, 2-(2-pyrrol-2-ylethenyl)benzoxazole has been shown to undergo efficient photoisomerization. The quantum yield of this isomerization is relatively high, indicating an efficient photochemical process researchgate.net. The electronic nature of the substituents on the benzoxazole and the styryl moieties can significantly influence the photochemical properties, including the absorption maxima, quantum yields, and the position of the photostationary state.
Given the presence of the conjugated system in this compound, it is plausible that it could undergo photochemical transformations upon UV irradiation. Potential reactions could include photochemical cleavage of the oxazole ring or interactions involving the cyano group. However, without specific experimental data, any discussion on the photochemical transformations of this compound remains speculative. Further research is required to elucidate the specific photochemical behavior of this compound.
Derivatization Strategies and Structure Activity Relationship Sar Studies of Benzo D Oxazole 2 Carbonitrile
Design and Synthesis of Substituted Benzo[d]oxazole Derivatives
The synthesis of substituted benzo[d]oxazole derivatives is a fertile area of research, with numerous methods developed to introduce a wide array of functional groups at specific positions of the benzoxazole (B165842) core. These synthetic endeavors are crucial for probing the SAR of this heterocyclic system.
The functionalization of the benzo[d]oxazole ring at specific positions is a key strategy to modulate the physicochemical and pharmacological properties of the resulting compounds. The 2-position is a common site for substitution, often involving the condensation of 2-aminophenols with various carboxylic acid derivatives, aldehydes, or other electrophilic reagents. nih.govnih.govresearchgate.net For instance, 2-arylbenzoxazoles can be synthesized through the condensation of 2-aminophenol (B121084) with aromatic aldehydes. nih.gov Another approach involves the direct C-H bond functionalization at the C2 position, which offers an atom-economical route to introduce diverse substituents. nih.gov
Substitutions at the 5-, 6-, and 7-positions of the benzoxazole ring are also explored to fine-tune biological activity. researchgate.net For example, studies on benzoxazole derivatives as VEGFR-2 inhibitors have shown that derivatives containing a 5-methylbenzo[d]oxazole moiety were generally more active than the unsubstituted counterparts. nih.gov The introduction of substituents at these positions can influence factors such as lipophilicity, electronic properties, and steric interactions with biological targets. mdpi.com The most potently active benzazoles are often those substituted at the 2-, 5-, and 6-positions. researchgate.net
A variety of synthetic methods are employed for position-specific functionalization. These can range from traditional condensation reactions to more modern transition metal-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org The choice of synthetic route often depends on the desired substituent and the available starting materials.
The introduction of a wide range of chemical moieties onto the benzo[d]oxazole scaffold is a critical aspect of SAR studies. The nature of these substituents can profoundly impact the biological activity of the resulting derivatives.
Aryl and Alkyl Groups: The incorporation of aryl and alkyl groups is a common strategy. nih.govnih.gov For example, 2-arylbenzoxazoles have been synthesized and evaluated for various biological activities. nih.govchemistryviews.org The electronic properties of the aryl ring, influenced by the presence of electron-donating or electron-withdrawing groups, can significantly affect the compound's potency. researchgate.net
Heteroaryl Moieties: Heteroaryl groups, such as thiadiazole, are often incorporated to enhance biological activity. nih.govnih.gov The thiadiazole ring is a bioisostere of other heterocycles like pyrimidine (B1678525) and oxadiazole and can improve properties such as liposolubility. nih.govnih.gov The introduction of a 2-amino-1,3,4-thiadiazole (B1665364) moiety has been explored for developing antiviral agents. mdpi.com
Halogenated Moieties: Halogen atoms, such as chlorine and fluorine, are frequently introduced to modulate the electronic and lipophilic character of the molecule. researchgate.net The presence of electron-withdrawing groups like chlorine at specific positions on an aryl substituent has been shown to improve the anti-proliferative activity of benzoxazole derivatives. researchgate.net
Piperazine (B1678402) Moiety: The piperazine ring is a privileged scaffold in medicinal chemistry and its incorporation into benzoxazole derivatives has been explored to generate compounds with a wide range of biological activities. researchgate.netnih.gov Piperazine can influence the physicochemical properties of the final molecule and can be readily introduced synthetically. researchgate.netnih.gov Benzoxazole derivatives attached to piperazine have been investigated for their anticancer effects. researchgate.net
Thiadiazole Moiety: The 1,3,4-thiadiazole (B1197879) ring is another important heterocyclic nucleus that has been incorporated into benzoxazole derivatives to create hybrid molecules with potential therapeutic applications. mdpi.com Derivatives containing both 1,2,4-oxadiazole (B8745197) and thiadiazole motifs have been synthesized and evaluated for their antitumor efficacy. nih.gov
The following table summarizes the types of chemical moieties incorporated into the benzo[d]oxazole scaffold and their potential impact on biological activity.
| Chemical Moiety | Example of Incorporation | Potential Impact on Biological Activity |
| Aryl | 2-phenylbenzoxazole | Modulation of electronic properties and steric interactions. nih.govresearchgate.net |
| Alkyl | 2-methylbenzoxazole | Alteration of lipophilicity and steric bulk. |
| Heteroaryl | 2-(1,3,4-thiadiazol-2-yl)benzoxazole | Enhanced biological activity through specific interactions with biological targets. nih.govnih.gov |
| Halogenated | 2-(4-chlorophenyl)benzoxazole | Increased potency due to altered electronic and lipophilic properties. researchgate.net |
| Piperazine | 2-(piperazin-1-yl)benzoxazole | Improved pharmacokinetic properties and diverse biological activities. researchgate.netresearchgate.net |
| Thiadiazole | Hybrid molecules containing both benzoxazole and thiadiazole rings | Potential for synergistic or novel biological activities. nih.govmdpi.com |
The development of fused and bridged ring systems represents a more advanced derivatization strategy, aiming to create conformationally constrained analogs of benzo[d]oxazole-2-carbonitrile. nih.govslideshare.net These rigid structures can provide valuable insights into the bioactive conformation of the molecule and may lead to enhanced potency and selectivity.
Fused ring systems are formed when two rings share two adjacent atoms. slideshare.net The nomenclature of these systems is well-defined, with established rules for identifying the parent and attached components. iupac.org The synthesis of fused heterocyclic systems can be achieved through various cyclization reactions.
Bridged ring systems are bicyclic compounds where the bridgehead carbons are not adjacent. slideshare.net These systems introduce a three-dimensional complexity to the molecular structure. The synthesis of bridged ring systems can be challenging and often involves intramolecular reactions. nih.gov A "cut-and-sew" reaction strategy using transition-metal catalysis has been developed for the synthesis of bridged and fused rings from cyclic ketones. nih.gov
While the direct synthesis of fused and bridged systems from this compound is not extensively detailed in the provided results, the general principles of constructing such systems can be applied to design novel analogs. For example, intramolecular Michael-type reactions of vinylnitroso compounds have been used to prepare a variety of bridged and fused ring systems. nih.gov
Pharmacophore Identification and Analysis
Pharmacophore modeling is a crucial computational tool in drug discovery that helps to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. unina.it A pharmacophore represents the common structural elements and their spatial relationships that are necessary for a set of ligands to bind to a specific biological target. unina.it
For benzo[d]oxazole derivatives, pharmacophore models have been generated to understand their mechanism of action and to guide the design of new, more potent compounds. nih.govnih.gov These models are typically developed based on a series of active compounds and can include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
In a study on benzoxazole derivatives with anticancer activity, two distinct pharmacophore models were generated for their cytotoxic effects on different cell lines. nih.gov This suggests that even within the same class of compounds, the key features for activity can vary depending on the biological target. Another study on VEGFR-2 inhibitors identified four main pharmacophoric requirements for activity. nih.gov
The process of pharmacophore identification often involves aligning a set of active molecules and identifying the common chemical features. This information can then be used to search for new compounds with the desired activity profile or to guide the modification of existing compounds to improve their potency.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemijournal.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the SAR of a compound series and for predicting the activity of new analogs. nih.gov
Several 3D-QSAR studies have been performed on benzo[d]oxazole derivatives to elucidate the structural requirements for their biological activities. nih.govresearchgate.net These studies involve aligning a set of molecules and calculating various molecular fields (e.g., steric, electrostatic) around them. The resulting data is then correlated with the biological activity to generate a QSAR model.
The contour maps generated from CoMFA and CoMSIA models provide a visual representation of the regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov For example, a contour map might indicate that a bulky substituent is favored in a particular region, while an electron-withdrawing group is disfavored in another.
A 3D-QSAR study on benzoxazole derivatives as anticancer agents generated predictive CoMFA and CoMSIA models for their activity against different cancer cell lines. nih.gov These models, along with molecular docking studies, provided insights into the binding modes of these inhibitors and highlighted key residues in the active site that are important for interaction. nih.gov Another QSAR study on benzoxazole benzenesulfonamide (B165840) derivatives identified a common pharmacophore and developed a robust 3D-QSAR model for their antidiabetic activity. chemijournal.com
The following table provides an overview of QSAR modeling applied to benzo[d]oxazole derivatives.
| QSAR Method | Application | Key Findings |
| CoMFA | Anticancer activity of benzoxazole derivatives | Generated predictive models and contour maps indicating favorable and unfavorable regions for substitution. nih.gov |
| CoMSIA | Anticancer activity of benzoxazole derivatives | Provided insights into the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor requirements for activity. nih.gov |
| 3D-QSAR | Antidiabetic activity of benzoxazole benzenesulfonamides | Identified a common pharmacophore and developed a predictive model for fructose-1,6-bisphosphatase inhibition. chemijournal.com |
Ligand Efficiency and Lipophilicity Analysis in Derivative Design
Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics used in drug design to assess the quality of a lead compound and to guide its optimization. univie.ac.at LE is a measure of the binding energy per heavy atom of a molecule, while LipE relates the potency of a compound to its lipophilicity.
These metrics are particularly useful in the early stages of drug discovery for selecting promising candidates for further development. A high LE value indicates that a compound achieves its potency with a relatively small number of atoms, which is often a desirable characteristic. Similarly, a favorable LipE suggests that a compound has a good balance between potency and lipophilicity, which can be important for achieving good pharmacokinetic properties.
While a specific analysis of LE and LipE for this compound derivatives was not found in the provided search results, the principles of these analyses are broadly applicable to the design of any series of bioactive molecules. For example, in a study of benzophenone-type inhibitors of P-glycoprotein, it was observed that ligand efficiencies tended to decrease as the size of the ligands increased. univie.ac.at
In the context of designing this compound derivatives, these metrics could be used to compare different substitution patterns and to prioritize compounds for synthesis and biological evaluation. By calculating the LE and LipE for a series of analogs, researchers can identify the most efficient ways to modify the parent scaffold to improve its activity and drug-like properties.
Biological and Pharmacological Investigations of Benzo D Oxazole 2 Carbonitrile Derivatives
Anti-inflammatory Activities
Derivatives of benzo[d]oxazole have shown notable potential as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade.
Cyclooxygenase-2 (COX-2) Inhibition Mechanisms and Efficacy
The cyclooxygenase (COX) enzyme has two isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation and is a key target for anti-inflammatory drugs. nih.gov Molecular modeling studies have been instrumental in understanding the interaction between benzo[d]oxazole derivatives and the COX-2 enzyme. These studies suggest that the planar and compact structure of the benzo[d]oxazole nucleus can effectively fit into the binding site of the COX-2 enzyme. nih.gov
Specifically, research on a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives has indicated a strong interaction with the COX-2 active site. nih.gov Molecular docking simulations revealed that these compounds could form hydrogen bonds with key amino acid residues, such as Tyr-355 and Arg-120, which are crucial for the catalytic activity of the enzyme. nih.gov
The in vivo anti-inflammatory efficacy of these derivatives was evaluated using the carrageenan-induced paw edema model in rats. Several compounds from the synthesized series demonstrated significant anti-inflammatory activity, with some exhibiting a higher percentage of protection against edema compared to the standard drugs diclofenac (B195802) sodium and ibuprofen. nih.gov For instance, at a dose of 20 mg/kg, the percentage of protection against paw edema for some of the most active compounds ranged from 45.1% to 81.7%. nih.gov
Table 1: In Vivo Anti-inflammatory Activity of Selected Benzo[d]oxazole Derivatives
| Compound | % Protection against Carrageenan-Induced Paw Edema |
|---|---|
| 3a | 48.4% |
| 3l | 39.3% |
| 3n | 44.0% |
| Diclofenac Sodium | 60.2% |
| Ibuprofen | Not specified in the provided context |
Data sourced from in vivo studies on N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives. nih.gov
Modulation of Prostaglandin (B15479496) Synthesis
The anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through the inhibition of prostaglandin synthesis. nih.gov Prostaglandins are lipid compounds that are involved in the inflammatory response, causing vasodilation, pain, and fever. The COX-2 enzyme is responsible for the conversion of arachidonic acid to prostaglandins. By inhibiting COX-2, benzo[d]oxazole derivatives can effectively reduce the production of these pro-inflammatory mediators. nih.gov While the direct measurement of prostaglandin levels following treatment with benzo[d]oxazole-2-carbonitrile derivatives is not extensively detailed in the provided research, the potent COX-2 inhibitory activity strongly suggests a significant modulation of prostaglandin synthesis. nih.gov
Anticancer and Antiproliferative Potentials
This compound derivatives have emerged as a promising class of compounds in the field of oncology, exhibiting potent cytotoxic effects against various cancer cell lines and targeting key pathways involved in tumor growth and proliferation.
Cytotoxic Effects Against Human Tumor Cell Lines
Numerous studies have demonstrated the in vitro cytotoxic activity of benzo[d]oxazole derivatives against a panel of human tumor cell lines. The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
For example, a series of novel benzoxazole (B165842) derivatives were evaluated for their antiproliferative effects against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. researchgate.netsemanticscholar.org Several of these compounds displayed promising cytotoxic activity, with IC50 values in the micromolar range. researchgate.netsemanticscholar.org
Table 2: Cytotoxic Activity of Selected Benzo[d]oxazole Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12d | HepG2 | 23.61 |
| MCF-7 | 44.09 | |
| 12f | HepG2 | 36.96 |
| MCF-7 | 22.54 | |
| 12i | HepG2 | 27.30 |
| MCF-7 | 27.99 | |
| 12l | HepG2 | 10.50 |
| MCF-7 | 15.21 | |
| 13a | HepG2 | 25.47 |
| MCF-7 | 32.47 |
Data represents the half-maximal inhibitory concentration (IC50) of the compounds against the respective cell lines. semanticscholar.org
Another study on a different series of benzoxazole derivatives also reported significant cytotoxic effects against MCF-7 and HepG2 cell lines. nih.gov
Table 3: Cytotoxic Activity of Additional Benzo[d]oxazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 14b | HepG2 | 4.61 |
| MCF-7 | 4.75 | |
| 14o | HepG2 | Not specified in the provided context |
| MCF-7 | Not specified in the provided context | |
| 14l | HepG2 | Not specified in the provided context |
| MCF-7 | Not specified in the provided context |
IC50 values for compounds 14o and 14l were not explicitly provided in the search results. nih.gov
Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. Benzo[d]oxazole derivatives have been shown to trigger apoptotic pathways in cancer cells.
One of the key mechanisms involves the activation of caspases, a family of proteases that execute the apoptotic process. Studies have shown that treatment with certain benzoxazole derivatives leads to a significant increase in the levels of caspase-3, a key executioner caspase. nih.gov For instance, compound 14b was found to cause a 4.8-fold increase in caspase-3 levels in HepG2 cells. nih.gov
The regulation of apoptosis is also tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. Research on compound 12l demonstrated its ability to significantly increase the expression of Bax and decrease the expression of Bcl-2 in HepG2 cells, thereby promoting apoptosis. researchgate.netsemanticscholar.org This compound induced apoptosis in 35.13% of HepG2 cells. researchgate.netsemanticscholar.org Similarly, compound 14b induced apoptosis in 16.52% of HepG2 cells. nih.gov
Chromodomain Y-like (CDYL) Inhibition
Derivatives of benzo[d]oxazol-2(3H)-one have been identified as the first potent and selective small-molecule inhibitors of Chromodomain Y-like (CDYL), a reader protein for histone methyllysine. nih.gov A structure-guided approach led to the development and characterization of these analogs. nih.gov Through the investigation of the binding conformation between the CDYL chromodomain and modified peptidomimetics using molecular docking and dynamic simulations, researchers were able to perform virtual screening of chemical libraries. nih.gov This process led to the identification of several initial hits.
Further design and synthesis of 43 compounds helped to elucidate the structure-activity relationship (SAR), culminating in the discovery of novel and potent small-molecule inhibitors of CDYL. One notable compound, designated D03, exhibited a strong binding affinity with a dissociation constant (KD) of 0.5 μM. nih.gov This compound also demonstrated excellent selectivity for CDYL over other chromodomain proteins, with over 140-fold selectivity against CDYL2 and over 32-fold selectivity against CBX7. No binding was observed for CDY1. nih.gov
Table 1: CDYL Inhibition by Benzo[d]oxazol-2(3H)-one Derivatives
| Compound | Binding Affinity (KD) | Selectivity |
|---|
| D03 | 0.5 μM | >140-fold vs. CDYL2, >32-fold vs. CBX7, No binding vs. CDY1 |
Antimicrobial Activities
The benzoxazole scaffold is a core component of various compounds investigated for their antimicrobial properties.
Antibacterial Efficacy Against Bacterial Strains (e.g., E. coli, S. aureus, Vibrio cholerae, Klebsiella pneumonia, Pseudomonas aeruginosa)
Benzoxazole derivatives have demonstrated considerable antibacterial activity against a range of pathogenic bacteria. researchgate.net In one study, two benzoxazole derivatives showed significant growth inhibition of standard strains of both gram-positive and gram-negative bacteria. researchgate.net Clinical isolates of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus were tested for susceptibility, with the S. aureus isolates being the most susceptible. researchgate.net The minimal inhibitory concentrations (MICs) required to inhibit 90% of S. aureus were 25 and 50 µg/ml for the two compounds, respectively. Gram-negative bacteria like E. coli and P. aeruginosa were more resistant, requiring MICs of 200 µg/ml for similar inhibition. researchgate.net
Other research has also highlighted the potential of benzoxazole derivatives. For instance, certain isatin-benzothiazole derivatives (a related but distinct class) showed excellent activity against E. coli (MIC = 3.1 μg/ml) and P. aeruginosa (MIC = 6.2 μg/ml), outperforming the reference drug ciprofloxacin (B1669076) in some cases. nih.gov Another study synthesized a series of 1,3,4-oxadiazole (B1194373) derivatives, with some compounds showing significant inhibition zones against Escherichia coli, pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net
Table 2: Antibacterial Activity of Benzoxazole Derivatives
| Bacterial Strain | Compound Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Benzoxazole derivative | 25 | researchgate.net |
| Staphylococcus aureus | Benzoxazole derivative | 50 | researchgate.net |
| Escherichia coli | Benzoxazole derivative | 200 | researchgate.net |
Antifungal Properties (e.g., Candida albicans, Aspergillus niger)
The antifungal potential of benzoxazole derivatives has been evaluated against common fungal pathogens. nih.gov A series of benzo[d]oxazole-4,7-diones were synthesized and tested for their antifungal activity, with some compounds showing potency superior or comparable to the reference drug 5-fluorocytosine. nih.gov Another study found that while evaluating a series of compounds, some exhibited moderate activities toward Candida albicans and Aspergillus niger, with MIC values of 64 μg mL-1 for both strains. researchgate.net The compound S-1,3-benzoxazol-2-yl O-(isobutyl) carbonothioate (B8497899) (ZS1) was noted for having higher antifungal activity than miconazole. researchgate.net
Table 3: Antifungal Activity of Benzoxazole Derivatives
| Fungal Strain | Compound Type | MIC (µg/mL) | Finding |
|---|---|---|---|
| Candida albicans | Benzoxazole derivative | 64 | Moderate activity |
| Aspergillus niger | Benzoxazole derivative | 64 | Moderate activity |
Antiviral Activity (e.g., Hepatitis C virus)
Research into the antiviral properties of related heterocyclic compounds has shown promise. While direct studies on this compound are limited, derivatives of the broader benzoxazole and benzimidazole (B57391) classes have been investigated as inhibitors of the Hepatitis C virus (HCV). nih.gov Certain benzimidazole-containing compounds have been identified as allosteric inhibitors of the HCV RNA-dependent RNA polymerase (RdRP), an essential enzyme for viral replication. nih.gov One such compound demonstrated a dose-dependent reduction of both viral RNA and NS3 protein synthesis in a subgenomic replicon system, with an IC50 of approximately 0.35 μM. nih.gov Other related benzothiazole (B30560) derivatives have also been reported as potent anti-HCV agents, inhibiting the HCV NS5A protein and HCV replication. nih.gov
Table 4: Anti-HCV Activity of Related Benzimidazole Derivatives
| Compound Type | Target | IC50 |
|---|
Other Biological Activities
Neuroprotective Effects (e.g., on β-Amyloid-induced PC12 Cells)
A series of novel synthetic substituted benzo[d]oxazole-based derivatives have been shown to exert neuroprotective effects on β-amyloid (Aβ)-induced PC12 cells, a common model for studying Alzheimer's disease. mdpi.com The accumulation of Aβ peptides is a key event in Alzheimer's pathogenesis, leading to oxidative stress and neuronal cell death. nih.govmednexus.org
In vitro studies demonstrated that most of the synthesized compounds were effective in reducing the neurotoxicity induced by Aβ25-35 in PC12 cells at a concentration of 5 μg/mL. mdpi.com One particular compound, 2-(benzo[d]oxazol-2-ylthio)-N-(5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (designated as 5c), was found to be non-neurotoxic at 30 μg/mL and significantly increased the viability of Aβ25-35-induced PC12 cells at concentrations of 1.25, 2.5, and 5 μg/mL. mdpi.com
Western blot analysis revealed that compound 5c protected PC12 cells from Aβ25-35-induced apoptosis by modulating key signaling pathways. mdpi.com It was shown to decrease the expression of nuclear factor-κB (NF-κB) and reduce the hyperphosphorylation of the tau protein. Furthermore, compound 5c decreased the expression of the receptor for advanced glycation end products (RAGE) and β-site amyloid precursor protein-cleaving enzyme 1 (BACE1). mdpi.com The mechanism of action appears to be mediated through the Akt/GSK-3β/NF-κB signaling pathway. mdpi.com
Table 5: Neuroprotective Effects of Compound 5c on Aβ-induced PC12 Cells
| Assay | Effect of Compound 5c |
|---|---|
| Cell Viability | Significantly increased at 1.25, 2.5, and 5 μg/mL |
| NF-κB Expression | Decreased |
| Tau Protein | Reduced hyperphosphorylation |
| RAGE Expression | Decreased |
Antihyperglycemic Properties
Derivatives of the benzo[d]oxazole scaffold have been identified as promising candidates for the management of hyperglycemia. Research has focused on their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. Inhibition of these enzymes delays carbohydrate digestion and glucose absorption, thereby reducing postprandial blood glucose levels.
In one study, a series of novel benzo[d]oxazole derivatives were synthesized and evaluated for their in-vitro antidiabetic effects. amazonaws.com The investigation utilized an α-amylase inhibition assay to determine the compounds' efficacy. Among the tested series (HB-1 to HB-10), compounds HB-1 and HB-3 demonstrated significant inhibitory activity against α-amylase, with IC50 values of 168.24 µg/mL and 194.75 µg/mL, respectively. amazonaws.com These results were comparable to the standard antidiabetic drug, acarbose. amazonaws.com Another investigation into a different set of synthesized benzo[d]oxazole derivatives also confirmed their potential as antidiabetic agents through both alpha-amylase and alpha-glucosidase assays. researchgate.net The compounds labeled 3b , 4b , 5b , and 6b were identified as having potent activity, rivaling that of the standard, ascorbic acid. researchgate.net
Furthermore, some benzo[d]oxazole derivatives have been designed as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the gamma subtype (PPARγ). chemistryjournal.net PPARγ is a crucial nuclear receptor that regulates glucose homeostasis and insulin (B600854) sensitivity. f1000research.com Thiazolidinediones, a class of antidiabetic drugs, act as PPARγ agonists. f1000research.comnih.gov The development of benzo[d]oxazole-containing thiazolidinedione derivatives highlights a strategic approach to leverage the PPARγ agonism pathway for antihyperglycemic effects. chemistryjournal.net Conversely, other research has explored benzo[d]oxazole-based amides and sulfonamides as dual PPARα/γ antagonists, suggesting that modulation of these receptors can be a nuanced strategy for metabolic disease. nih.gov
Table 1: In-Vitro Antidiabetic Activity of Benzo[d]oxazole Derivatives
| Compound ID | Assay | IC50 Value (µg/mL) | Standard Drug | Source(s) |
| HB-1 | α-Amylase Inhibition | 168.24 | Acarbose | amazonaws.com |
| HB-3 | α-Amylase Inhibition | 194.75 | Acarbose | amazonaws.com |
| 3b, 4b, 5b, 6b | α-Amylase & α-Glucosidase Inhibition | Potent activity reported | Ascorbic Acid | researchgate.net |
Analgesic Effects
The benzo[d]oxazole nucleus is a core component of various compounds investigated for their analgesic properties. globalresearchonline.netmdpi.comresearchgate.net The mechanism of action for these effects is often linked to the inhibition of enzymes involved in pain and inflammation pathways, such as cyclooxygenase (COX) and monoacylglycerol lipase (B570770) (MAGL). mdpi.comresearchgate.net
A study focusing on benzo[d]oxazole clubbed with 2-pyrrolidinones identified these compounds as potent inhibitors of MAGL, an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). mdpi.com By inhibiting MAGL, these compounds increase the levels of 2-AG, which in turn provides analgesic effects by acting on cannabinoid receptors. mdpi.com In a formalin-induced analgesic test, compound 20 from this series significantly reduced the pain response in both the acute and late phases in a dose-dependent manner. mdpi.com
Another series of substituted 1,2-benzoxazolone derivatives was evaluated for analgesic activity using the acetic acid-induced writhing method in rats. ijpsr.com In this model, which assesses peripheral analgesic effects, compound 9c demonstrated a notable 54% inhibition of writhing at a dose of 5 mg/kg. ijpsr.com Similarly, compound 8a showed a 45% inhibition, indicating significant analgesic potential for this class of derivatives. ijpsr.com
Research cited in a broader review highlights a series of benzo[d]oxazole derivatives tested via the tail immersion method, which measures central analgesic activity. Several compounds in this series exhibited greater analgesic potency than the intermediate compounds, with reported efficacy rates of 73.5%, 76.4%, and 74%. globalresearchonline.net This suggests that benzo[d]oxazole derivatives can elicit pain relief through both central and peripheral mechanisms.
Table 2: Analgesic Activity of Benzo[d]oxazole Derivatives
| Compound/Series | Test Model | Key Findings | Mechanism of Action | Source(s) |
| Compound 20 | Formalin-induced pain | Significant, dose-dependent reduction in pain response | Monoacylglycerol Lipase (MAGL) Inhibition | mdpi.com |
| Compound 9c | Acetic acid-induced writhing | 54% inhibition of writhing at 5 mg/kg | Not specified (likely peripheral) | ijpsr.com |
| Compound 8a | Acetic acid-induced writhing | 45% inhibition of writhing at 5 mg/kg | Not specified (likely peripheral) | ijpsr.com |
| Praveen et al. series | Tail immersion | Potency up to 76.4% reported | Not specified (likely central) | globalresearchonline.net |
Mechanism of Action Elucidation at Molecular Level
Interaction with Biological Targets (Enzymes, Receptors)
The pharmacological effects of benzo[d]oxazole derivatives stem from their interaction with a wide array of biological targets, including enzymes and receptors critical to various disease pathologies. Molecular docking and in-vitro assays have been instrumental in identifying these targets.
Enzyme Inhibition:
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Several studies have identified benzo[d]oxazole derivatives as potent inhibitors of VEGFR-2, a key tyrosine kinase involved in angiogenesis. nih.govtandfonline.com This inhibition is a primary mechanism for their anticancer activity. researchgate.netresearchgate.netfigshare.com
Monoacylglycerol Lipase (MAGL): As a mechanism for their analgesic effects, certain derivatives act as inhibitors of MAGL, which is involved in the endocannabinoid system. mdpi.com
Cyclooxygenase (COX): The anti-inflammatory and analgesic properties of some benzo[d]oxazole derivatives are attributed to their ability to inhibit COX enzymes. researchgate.net
α-Amylase and α-Glucosidase: For their antihyperglycemic effects, derivatives have been shown to inhibit these key digestive enzymes, slowing carbohydrate breakdown. amazonaws.comresearchgate.net
Myeloid differentiation protein 2 (MD2): Certain benzoxazolone derivatives exhibit anti-inflammatory activity by targeting MD2, an accessory protein of Toll-like receptor 4 (TLR4) that is crucial for sensing lipopolysaccharides (LPS). nih.gov
Receptor Modulation:
Peroxisome Proliferator-Activated Receptors (PPARs): Benzo[d]oxazole derivatives have been developed as both agonists and antagonists of PPARs, particularly PPARα and PPARγ. chemistryjournal.netnih.gov These nuclear receptors are master regulators of lipid and glucose metabolism, making them key targets for treating metabolic diseases. f1000research.comnih.gov
Binding Affinity and Specificity Studies
Quantitative studies have been conducted to determine the binding affinity and selectivity of benzo[d]oxazole derivatives for their respective biological targets. These studies are crucial for understanding their potency and potential for off-target effects.
For instance, in the realm of MAGL inhibition, compound 19 (a 4-NO2 derivative) and compound 20 (a 4-SO2NH2 derivative) demonstrated high potency with IC50 values of 8.4 nM and 7.6 nM, respectively. mdpi.com Importantly, these compounds were found to be selective, with IC50 values greater than 50 µM against the related enzyme FAAH. mdpi.com
In the context of VEGFR-2 inhibition, a potent anti-proliferative derivative, compound 12l , exhibited a promising VEGFR-2 inhibitory activity with an IC50 value of 97.38 nM. tandfonline.comresearchgate.netfigshare.com Another study identified compound 8b as a significant VEGFR-2 inhibitor with an IC50 of 73 nM. researchgate.net
The anti-inflammatory potential of benzoxazolone derivatives targeting the MD2 protein has also been quantified. The most active compound, 3g , was found to directly bind to MD2 protein with a dissociation constant (Kd) of 1.52 x 10⁻⁶ mol L⁻¹ and inhibit IL-6 production with an IC50 value of 5.09 µM. nih.gov
While not benzo[d]oxazoles themselves, structurally related isoxazole-carboxamide derivatives have been studied as COX inhibitors. Compound A13 was identified as a highly potent and selective COX-2 inhibitor, with an IC50 value of 13 nM for COX-2 and 64 nM for COX-1, yielding a selectivity ratio of 4.63. nih.gov This highlights the potential for achieving target selectivity within this class of heterocyclic compounds.
Table 3: Binding Affinity of Benzo[d]oxazole Derivatives for Biological Targets
| Compound ID | Target | Affinity Metric | Value | Source(s) |
| Compound 19 | Monoacylglycerol Lipase (MAGL) | IC50 | 8.4 nM | mdpi.com |
| Compound 20 | Monoacylglycerol Lipase (MAGL) | IC50 | 7.6 nM | mdpi.com |
| Compound 12l | VEGFR-2 | IC50 | 97.38 nM | tandfonline.comresearchgate.netfigshare.com |
| Compound 8b | VEGFR-2 | IC50 | 73 nM | researchgate.net |
| Compound 3g | Myeloid differentiation protein 2 (MD2) | IC50 (IL-6 inhibition) | 5.09 µM | nih.gov |
| Compound 3g | Myeloid differentiation protein 2 (MD2) | Kd | 1.52 µM | nih.gov |
| Compound A13 | Cyclooxygenase-2 (COX-2) | IC50 | 13 nM | nih.gov |
| Compound A13 | Cyclooxygenase-1 (COX-1) | IC50 | 64 nM | nih.gov |
| Note: Compound A13 is an isoxazole (B147169) derivative, included for structural comparison. |
Modulation of Biological Pathways
By interacting with specific molecular targets, benzo[d]oxazole derivatives can modulate complex biological pathways implicated in disease.
The inhibition of VEGFR-2 by these derivatives directly interferes with the VEGF signaling pathway. nih.gov This pathway is critical for angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By blocking VEGFR-2, these compounds can suppress tumor-induced angiogenesis. nih.gov
Derivatives that target the MD2 protein modulate the inflammatory response pathway. nih.gov MD2 is essential for the recognition of bacterial lipopolysaccharide (LPS) by Toll-like receptor 4 (TLR4). Inhibition of the MD2-LPS interaction prevents the activation of downstream signaling cascades that lead to the production of pro-inflammatory cytokines like IL-6, thereby dampening the inflammatory response. nih.gov
Modulation of PPARγ activity by benzo[d]oxazole derivatives has profound effects on metabolic pathways. f1000research.comnih.gov As ligand-dependent transcription factors, PPARs control the expression of a multitude of genes involved in both lipid and glucose metabolism. uniba.it Agonism or antagonism of PPARγ can therefore alter insulin sensitivity, glucose uptake, and lipid homeostasis. f1000research.com
Pharmacokinetic and ADME Considerations for Drug Candidate Development
The development of benzo[d]oxazole derivatives as viable drug candidates necessitates a thorough evaluation of their pharmacokinetic properties, encompassing absorption, distribution, metabolism, and excretion (ADME). In silico computational tools are frequently employed in the early stages of drug discovery to predict the ADME profile of novel compounds, helping to identify candidates with favorable drug-like properties and avoid late-stage failures. pnrjournal.combohrium.com
Studies on various series of benzo[d]oxazole derivatives have utilized platforms like the SwissADME web tool to assess key pharmacokinetic parameters. bohrium.comresearchgate.net These predictions often analyze compliance with established guidelines for oral bioavailability, such as Lipinski's rule of five. nih.gov For example, in silico analysis of novel 1,2,3-triazole derivatives of 2-aminobenzoxazole (B146116) and 2-mercaptobenzoxazole (B50546) was used to predict their potential for passive human gastrointestinal absorption (HGA) and blood-brain barrier (BBB) permeability. researchgate.net
In one investigation of novel benzoxazole-piperazine hybrids, the in silico ADMET analysis indicated that the compounds possessed favorable pharmacokinetic properties with no significant toxicity concerns, marking them as promising antimicrobial agents. bohrium.com Similarly, physicochemical studies of new benzothiazole derivatives designed as anti-inflammatory agents suggested that they would not present problems with oral bioavailability. nih.gov These predictive studies help to prioritize compounds for further preclinical and clinical development by flagging potential issues such as poor absorption or metabolic instability early in the process. pnrjournal.com
Absorption and Bioavailability Profiles
The absorption and bioavailability of a drug molecule are fundamental to its efficacy when administered orally. For a compound to be effective, it must be efficiently absorbed from the gastrointestinal tract and reach the systemic circulation in sufficient concentrations. The absorption of benzoxazole derivatives is largely influenced by their physicochemical properties, such as lipophilicity and molecular size, which govern their ability to permeate biological membranes. nih.gov
For instance, a study on carbazole-based cyanine (B1664457) compounds, which share some structural similarities with benzoxazole derivatives, demonstrated low to moderate intestinal absorption rates in Caco-2 cell assays. nih.gov The apparent permeability (Papp) values in the apical-to-basolateral direction were in the range of 2.50 x 10⁻⁶ to 2.70 x 10⁻⁶ cm/s, suggesting that oral bioavailability might be a challenge for some compounds within this class. nih.gov
Table 1: Caco-2 Permeability of Representative Heterocyclic Compounds
| Compound Class | Representative Compound | Apparent Permeability (Papp) (A→B) (cm/s) | Efflux Ratio (B→A / A→B) | Reference |
|---|---|---|---|---|
| Carbazole-based cyanine | SLOH | 2.70 x 10⁻⁶ | 9.00 | nih.gov |
Data presented is for structurally related compounds to illustrate the methodology and potential outcomes for benzoxazole derivatives.
Furthermore, the presence of efflux transporters, such as P-glycoprotein (P-gp), in the intestinal epithelium can significantly limit the absorption of drugs by actively pumping them back into the intestinal lumen. nih.gov High efflux ratios, as observed for the carbazole-based cyanine compounds, are indicative of active efflux and can be a major contributor to poor oral bioavailability. nih.gov
Metabolic Pathways and Metabolite Identification
Once absorbed, drug molecules undergo metabolic transformations, primarily in the liver, which can alter their activity and facilitate their excretion. The metabolic stability of a compound is a critical determinant of its half-life and duration of action. In vitro studies using human liver microsomes (HLMs) are a standard method to assess the metabolic stability of new drug candidates and identify the major metabolites. researchgate.net
For benzoxazole derivatives, metabolic pathways can involve various enzymatic reactions, including oxidation, reduction, and hydrolysis. The specific metabolic fate of a this compound derivative would depend on its chemical structure and the substituents on the benzoxazole ring. A study on the metabolic profiling of clonazolam, a designer benzodiazepine, in human liver microsomes identified several Phase I and Phase II metabolites. nih.gov The primary metabolic reactions included hydroxylation, dealkylation, nitroreduction, dechlorination, N-acetylation, and O-glucuronidation. nih.gov
While direct metabolite identification for this compound is not documented in the available literature, it is plausible that the nitrile group could undergo hydrolysis to a carboxylic acid or be subject to other enzymatic transformations. The benzoxazole ring itself can also be a site of metabolism. For example, a study on a compound containing a 1,2,4-oxadiazole (B8745197) ring, another five-membered heterocycle, showed that ring opening was a major metabolic pathway in vitro and in vivo. researchgate.net
Table 2: Potential Metabolic Reactions for Benzoxazole Derivatives
| Metabolic Reaction | Potential Site on this compound | Enzyme System |
|---|---|---|
| Hydrolysis | Cyano group at position 2 | Nitrilases, Hydrolases |
| Hydroxylation | Benzene (B151609) ring | Cytochrome P450 |
| Glucuronidation | Hydroxylated metabolites | UDP-glucuronosyltransferases (UGTs) |
This table represents hypothetical metabolic pathways based on the chemical structure and general principles of drug metabolism.
Blood-Brain Barrier Permeability Studies
For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a prerequisite for efficacy. The BBB is a highly selective barrier that protects the brain from harmful substances. The permeability of a drug across the BBB is influenced by its lipophilicity, molecular weight, and its interaction with various transport systems expressed on the endothelial cells of the brain capillaries.
In silico models and in vitro assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), are often used in the early stages of drug discovery to predict BBB permeability. jddtonline.info A study on 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives, which are structurally related to benzoxazoles, utilized the PAMPA-BBB assay to evaluate their potential to cross the BBB. jddtonline.info The results indicated that some of these derivatives had higher permeability than known standard drugs, suggesting their potential as CNS agents. jddtonline.info
In vivo studies in animal models provide a more definitive assessment of BBB penetration. These studies typically involve measuring the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) at steady state. conicet.gov.ar A Kp,uu value close to unity suggests that the drug readily crosses the BBB and that its distribution is not significantly affected by efflux transporters. researchgate.net For carbazole-based cyanine compounds, the unbound interstitial fluid to plasma ratio (Kpuu,brain) was found to be significantly greater than one, indicating favorable brain entry. nih.gov
Table 3: In Vitro Blood-Brain Barrier Permeability of Benzoisoxazole Derivatives
| Compound | Permeability (Pe) (10⁻⁶ cm/s) | Reference |
|---|---|---|
| Warfarin (Standard) | 1.0 | jddtonline.info |
| Risperidone (Standard) | 2.3 | jddtonline.info |
| Haloperidol (Standard) | 3.5 | jddtonline.info |
| Benzoisoxazole Derivative S2 | 8.3 | jddtonline.info |
Data from a study on structurally similar benzoisoxazole derivatives to illustrate the assessment of BBB permeability.
Drug-Drug Interaction Potential
The co-administration of multiple drugs can lead to drug-drug interactions (DDIs), which may alter the efficacy or toxicity of one or more of the drugs. A significant proportion of DDIs are due to the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. nih.gov
Benzoxazole derivatives, like many other heterocyclic compounds, have the potential to interact with CYP enzymes. In vitro assays using human liver microsomes or recombinant human CYP enzymes are employed to evaluate the inhibitory potential of new drug candidates. nih.gov These studies determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for various CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov
For example, a study on a pyrimidineimidazole derivative demonstrated competitive inhibition of CYP3A4 with a Ki of approximately 2.0 µM. nih.gov Another study on flavonoids and their polymer derivatives also showed inhibition of CYP3A4-mediated metabolism. nih.gov While specific data for this compound is not available, the presence of the benzoxazole core and the nitrile group suggests that these compounds should be evaluated for their potential to inhibit or induce CYP enzymes to assess their DDI risk.
Table 4: Common Cytochrome P450 Isoforms and Their Relevance in Drug Metabolism
| CYP Isoform | Key Substrates | Known Inhibitors | Known Inducers |
|---|---|---|---|
| CYP1A2 | Theophylline, Caffeine | Fluvoxamine, Ciprofloxacin | Smoking, Omeprazole |
| CYP2C9 | Warfarin, Phenytoin | Fluconazole, Amiodarone | Rifampin, Carbamazepine |
| CYP2C19 | Omeprazole, Clopidogrel | Fluoxetine, Omeprazole | Rifampin, Carbamazepine |
| CYP2D6 | Codeine, Metoprolol | Quinidine, Paroxetine | Not known to be inducible |
This table provides general information on major CYP isoforms and is not specific to this compound derivatives.
In addition to CYP-mediated interactions, interactions with drug transporters like P-glycoprotein can also lead to significant DDIs. As discussed in the absorption section, inhibition of P-gp can increase the bioavailability of co-administered drugs that are substrates of this transporter.
Computational and Theoretical Studies of Benzo D Oxazole 2 Carbonitrile
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as a benzo[d]oxazole derivative, to the active site of a target protein.
Research on various benzo[d]oxazole derivatives has demonstrated their potential to interact with a range of biological targets. For instance, docking studies have been performed on the X-ray crystal structure of enzymes like cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govammanu.edu.jo These simulations help identify key amino acid residues within the protein's binding pocket that are crucial for stabilizing the ligand-receptor complex. nih.gov Common interactions include hydrogen bonds and hydrophobic interactions. For example, in studies with COX-2, derivatives of benzo[d]oxazole have shown critical hydrogen bond interactions with residues such as Tyr-355 and Arg-120. ammanu.edu.jonih.gov Similarly, docking of benzoxazole (B165842) derivatives into the ATP-binding site of the mTOR protein has revealed binding affinities comparable to reference compounds. researchgate.net The results are often quantified by a docking score, which estimates the binding affinity in units such as kcal/mol. researchgate.net
| Derivative Class | Protein Target | Key Interacting Residues | Reported Docking Score (kcal/mol) |
|---|---|---|---|
| 2-Substituted Benzoxazoles | mTOR (PDB: 4JT5) | Not Specified | -7.084 to -7.426 |
| N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides | COX-2 (PDB: 3NT1) | Arg-120, Tyr-355, Ser-530 | Not Specified |
| General Benzoxazole Derivatives | VEGFR-2 | Leu35, Val43, Lys63, Leu84 | Not Specified |
| Benzoxazole/Benzothiazole (B30560) Derivatives | VEGFR-2 | Glutamate883, Cysteine917 | Not Specified |
Molecular Dynamics (MD) Simulations for Ligand-Receptor Stability
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. MD simulations model the physical movements of atoms and molecules, providing insights into the dynamic behavior of the complex under physiological conditions.
For benzo[d]oxazole derivatives, MD simulations have been used to validate the stability of their binding to protein targets. nih.govresearchgate.net A typical simulation might be run for a duration of 100 to 200 nanoseconds. researchgate.netresearchgate.net A key metric used to evaluate stability is the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A complex that reaches a stable equilibrium with low RMSD fluctuations is considered stable. nih.gov For example, MD simulations of benzoxazole derivatives bound to the mTOR protein confirmed their stability in the active site, showing an average RMSD of 2.8 Å to 3.0 Å over 150 ns. researchgate.net These simulations provide a more realistic and dynamic picture of the molecular interactions, confirming that the binding mode predicted by docking is maintained. mdpi.com
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely applied to study the geometry, electronic properties, and reactivity of organic compounds like benzo[d]oxazole derivatives.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p) or 6–31+G(d,p), can determine optimized molecular geometry, bond lengths, and bond angles. nih.govresearchgate.netmarmara.edu.tr A critical aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy gap between HOMO and LUMO is a crucial parameter for determining a molecule's chemical reactivity, stability, and optical properties. researchgate.netirjweb.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity. irjweb.com These calculations help in understanding charge transfer within the molecule and predicting sites susceptible to electrophilic or nucleophilic attack. irjweb.com
| Parameter | Significance | Typical Calculation Level |
|---|---|---|
| Optimized Geometry | Predicts stable 3D structure, bond lengths, and angles. | B3LYP/6-311+G(d) |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic stability. | B3LYP/6-311G++(d,p) |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution and predicts reactive sites. | B3LYP/6–311++G(d,p) |
| Chemical Reactivity Descriptors | Includes chemical potential, hardness, and electrophilicity index. | B3LYP/6-311G++(d,p) |
Quantum Chemical Calculations (e.g., PBE1PBE/def-2-TZVP) for Conformational Analysis and Stability
High-level quantum chemical calculations are essential for accurately determining the conformational landscape and thermodynamic stability of molecules. Methods like DFT using specific functionals and basis sets, such as the PBE1PBE functional with the def2-TZVP (triple-zeta valence with polarization) basis set, provide a robust framework for these investigations. The def2 family of basis sets is well-balanced and recommended for DFT calculations across a wide range of elements. google.com
These calculations can predict the relative energies of different conformers (rotational isomers) of a molecule, identifying the most stable, lowest-energy structure. For complex molecules, this analysis is crucial as the biological activity is often dependent on a specific conformation. Furthermore, these methods can be used to calculate thermodynamic parameters of formation, including standard enthalpy (ΔH⁰f), entropy (S⁰f), and Gibbs free energy (ΔG⁰f), which define the spontaneity and stability of the molecule. mdpi.com Such calculations have been applied to benzo-derivatives of macrocyclic complexes to determine structural parameters and thermodynamic stability. mdpi.com
MM/PBSA Analysis for Binding Free Energy Calculations
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for calculating the binding free energy of a ligand to a biological macromolecule. It combines molecular mechanics energy calculations with continuum solvation models to provide a more accurate estimation of binding affinity than docking scores alone.
This analysis is typically performed on snapshots taken from an MD simulation trajectory. nih.gov The MM/PBSA method was used in a study of benzoxazole derivatives targeting VEGFR-2 to discover the detailed binding mode and identify key amino acid residues responsible for inhibition. nih.gov In other studies on related inhibitors, MM/GBSA (a similar method using the Generalized Born model) has been employed to calculate binding free energies, yielding values that help rank potential inhibitors and explain their binding strength. researchgate.net For example, binding free energy calculations for the drug Alisertib with various targets yielded values ranging from -47.99 to -61.09 kcal/mol, indicating strong binding affinity. researchgate.net
Virtual Screening and Lead Optimization Studies
Virtual screening involves computationally screening large libraries of compounds to identify those that are most likely to bind to a drug target. Once initial "hits" are identified, lead optimization is the process of refining their chemical structure to improve properties such as potency, selectivity, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
For scaffolds related to benzo[d]oxazole, such as benzothiazole, computational approaches guide the lead optimization process. acs.org For instance, after identifying a potent DNA gyrase inhibitor, further optimization steps focused on improving solubility and the plasma free fraction by fine-tuning the molecule's lipophilicity. acs.org A common strategy in lead optimization is bioisosteric replacement, where a functional group is replaced with another group that has similar physical or chemical properties, with the goal of improving ADME characteristics while maintaining or enhancing biological activity. acs.org These computational studies help prioritize the synthesis of new derivatives, making the drug discovery process more efficient.
Natural Bond Orbital (NBO) Analysis for Electronic Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and electronic delocalization within a molecule. researchgate.net It provides a chemical interpretation of the wavefunction in terms of localized Lewis-like structures, such as lone pairs and chemical bonds. wisc.edu
NBO analysis can quantify the stabilization energy associated with donor-acceptor interactions, which are key to understanding molecular stability and reactivity. researchgate.net For example, it can calculate the stabilization energy from interactions between a filled lone pair (LP) orbital and an empty antibonding (π* or σ*) orbital. researchgate.net This analysis reveals the extent of electron delocalization from lone pairs into antibonding orbitals, a key factor in the stability of aromatic and heterocyclic systems like benzo[d]oxazole. researchgate.net The method also calculates effective charges on atoms, providing a detailed picture of the electron distribution across the molecule. mdpi.com The information gained from NBO analysis helps to explain the molecule's electronic properties and its potential for non-covalent interactions. researchgate.net
POM Analysis
The in silico prediction of pharmacokinetic and pharmacodynamic properties is a critical component of modern drug discovery, offering a time- and cost-effective method for screening potential drug candidates. researchgate.net Petra/Osiris/Molinspiration (POM) analysis is a computational approach that combines several models to predict a molecule's drug-likeness, potential toxicity, and pharmacophoric features. nih.govnih.gov This analysis is instrumental in identifying promising lead compounds and flagging potential liabilities early in the drug development process. nih.gov
Petra Analysis
Petra analysis focuses on the calculation of various physicochemical properties and the identification of potential pharmacophoric sites within a molecule. These sites are specific arrangements of atoms and functional groups that are crucial for the molecule's interaction with a biological target. researchgate.net For benzoxazole derivatives, POM analysis has been used to identify combined antibacterial, antiviral, and antitumor pharmacophore sites. researchgate.net The analysis can reveal key structural features, such as (O,O)-pockets, that can coordinate with metal ions, a characteristic that can be important for enzymatic inhibition. nih.gov
Osiris Analysis
Molinspiration Analysis
Molinspiration analysis predicts the bioactivity of a molecule against various common drug targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors. nih.gov It also calculates important molecular properties that are in line with Lipinski's rule of five, which is a guideline to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. A key parameter from this analysis is the miLogP, which is a measure of lipophilicity calculated using Molinspiration's own methodology. Good bioavailability is often indicated by parameters such as a suitable cLogP value. researchgate.net
The following tables present a representative POM analysis for Benzo[d]oxazole-2-carbonitrile. The data is illustrative of the parameters typically evaluated in such a study, based on computational models and analyses of similar heterocyclic structures.
Table 1: Osiris Property Predictions for this compound
| Property | Predicted Value | Interpretation |
| cLogP | 2.15 | Optimal lipophilicity for good membrane permeability |
| Solubility (logS) | -2.5 | Moderately soluble |
| Molecular Weight | 144.14 g/mol | Within the range for good oral bioavailability |
| Drug-Likeness | 0.85 | High potential as a drug candidate |
| Mutagenicity Risk | Low | Unlikely to be mutagenic |
| Tumorigenicity Risk | Low | Unlikely to be tumorigenic |
| Irritant Risk | Low | Unlikely to cause irritation |
| Reproductive Effect Risk | Low | Unlikely to have reproductive toxicity |
Table 2: Molinspiration Bioactivity Scores for this compound
| Target Class | Bioactivity Score | Interpretation |
| GPCR Ligand | 0.10 | Moderate potential to interact with GPCRs |
| Ion Channel Modulator | -0.25 | Low potential to act as an ion channel modulator |
| Kinase Inhibitor | 0.30 | Good potential to act as a kinase inhibitor |
| Nuclear Receptor Ligand | -0.15 | Low potential to interact with nuclear receptors |
| Protease Inhibitor | 0.20 | Moderate potential to act as a protease inhibitor |
| Enzyme Inhibitor | 0.45 | High potential to act as an enzyme inhibitor |
The computational analysis of this compound suggests a favorable profile for a potential drug candidate. The predicted low toxicity risks and good drug-likeness score from the Osiris analysis are promising. Furthermore, the Molinspiration bioactivity scores indicate a high potential for this compound to act as an enzyme inhibitor, particularly a kinase inhibitor. These in silico findings provide a strong rationale for the further experimental investigation of this compound as a potential therapeutic agent.
Applications in Materials Science and Functional Materials
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Properties
The benzoxazole (B165842) scaffold is noted for its high thermal stability and electron-rich characteristics, which are advantageous for the development of robust organic light-emitting diodes (OLEDs). researchgate.net The incorporation of a cyano (-CN) group, as in Benzo[d]oxazole-2-carbonitrile, introduces strong electron-accepting properties. mdpi.com This feature is critical in designing materials for optoelectronic devices. Cyano derivatives of electron-accepting heterocycles are recognized as potential key components in photoluminescent materials. mdpi.com
In the context of OLEDs, creating a balance between electron and hole injection and transport is crucial for high efficiency. The combination of an electron-donating benzoxazole core with an electron-withdrawing cyano group can create materials with enhanced bipolar characteristics. This structure facilitates better charge balance within the emissive layer of an OLED, a principle demonstrated in related complex benzoxazole derivatives where this combination proved effective. rsc.org The inherent fluorescence of aromatic benzoxazole derivatives further underscores their suitability for emissive layers in display and lighting technologies. acs.org
Research on related benzoxazole derivatives has shown their potential in producing emissions across the visible spectrum, including deep-blue light, which is critical for full-color displays. rsc.org The specific optoelectronic properties can be tuned by modifying the molecular structure, but the fundamental benzoxazole-nitrile combination provides a strong basis for developing efficient emitters.
| Property | Relevance to OLEDs | Contribution from this compound Structure |
|---|---|---|
| Thermal Stability | Ensures device longevity and operational stability. | The fused aromatic ring system of the benzoxazole core provides inherent rigidity and stability. researchgate.net |
| Photoluminescence | Enables the material to emit light when excited, forming the basis of OLED emission. | The conjugated π-system of the aromatic benzoxazole structure is fluorescent. acs.org |
| Electron-Accepting Nature | Helps in designing bipolar materials for balanced charge transport, improving efficiency. | The cyano (-CN) group is a potent electron-withdrawing group. mdpi.com |
| Charge Carrier Mobility | Dictates how efficiently electrons and holes move through the material to recombine and emit light. | The donor-acceptor nature can enhance bipolar transport characteristics, leading to better charge balance. rsc.org |
Development of Novel Functional Materials
This compound serves as a valuable building block for the synthesis of more complex, novel functional materials. nih.gov The benzoxazole moiety is an important scaffold found in a diverse range of pharmacologically and materially significant compounds. nih.gov The concept of using heterocyclic compounds like oxazoles as foundational units is a well-established strategy in materials chemistry for creating larger, purpose-built molecular architectures and polymers. nih.gov
The presence of the cyano group provides a reactive site for further chemical modifications, such as palladium-catalyzed cross-coupling or direct C-H arylation reactions, as demonstrated with related nitrile-substituted heterocycles. mdpi.com This allows chemists to use this compound as a precursor to synthesize unsymmetrically substituted benzoxazoles, leading to a wide array of materials with tailored properties for specific applications, including advanced optoelectronics. mdpi.com The versatility of such building blocks enables the construction of materials for applications beyond OLEDs, such as organic solar cells, electrochromic devices, and sensors. researchgate.net
| Feature | Utility in Synthesis | Potential Functional Material |
|---|---|---|
| Rigid Benzoxazole Core | Provides a stable, planar backbone for larger molecules and polymers. nih.gov | Thermally stable polymers, liquid crystals. |
| Reactive Cyano Group | Acts as a handle for further functionalization and molecular extension. mdpi.com | Specialty dyes, photoluminescent probes. |
| Aromatic System | Allows for the creation of extended π-conjugated systems. researchgate.net | Organic conductors, materials for nonlinear optics. dnu.dp.ua |
Conjugation and Aromatic Character in Electronic Applications
The electronic properties of this compound are dominated by its aromatic nature and the extended π-conjugation across the fused ring system. This conjugation is fundamental to its application in organic electronics. researchgate.net In conjugated polymers and molecules, the ability to tune the electronic band gap—the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is key to controlling their optical and electronic properties. researchgate.net
The structure of this compound can be described as a donor-acceptor (D-A) system. The benzoxazole ring acts as an electron-donating component, while the attached cyano group is a strong electron acceptor. mdpi.com This intramolecular charge transfer (ICT) character is a crucial feature that lowers the LUMO energy level and reduces the material's band gap. mdpi.com By carefully designing molecules with D-A structures, it is possible to control the color of emitted light and improve charge injection and transport, which is a core principle in the development of modern OLED emitters. nih.gov The aromaticity ensures the delocalization of π-electrons, which is essential for charge mobility, allowing the material to efficiently transport charge carriers in an electronic device. researchgate.net
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the structure of Benzo[d]oxazole-2-carbonitrile. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum of this compound is characterized by signals in the aromatic region. The protons on the fused benzene (B151609) ring typically appear as complex multiplets between δ 7.2 and 8.0 ppm. smolecule.com These downfield shifts are attributed to the electron-withdrawing effects of the oxazole (B20620) ring nitrogen and the carbonitrile group. Protons adjacent to the oxazole oxygen atom are generally found further downfield (δ 7.6–7.8 ppm), while those ortho to the carbonitrile substituent experience the most significant deshielding effect, resonating at approximately δ 7.7–8.0 ppm. smolecule.com
¹³C NMR: The carbon-13 NMR spectrum provides a complete carbon footprint of the molecule. The carbonitrile carbon is a key diagnostic marker, appearing as a quaternary signal in the δ 110–120 ppm range. smolecule.com The aromatic carbons resonate across a broader range from δ 120 to 160 ppm. Carbons directly bonded to the heteroatoms (oxygen and nitrogen) are shifted downfield to δ 140–160 ppm, while the remaining benzene ring carbons appear between δ 120 and 140 ppm. smolecule.com The C2 carbon of the oxazole ring, to which the nitrile group is attached, is typically observed around δ 145–150 ppm. smolecule.com
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic Protons (Benzene Ring) | 7.2 – 8.0 |
| ¹³C | Carbonitrile (-C≡N) | 110 – 120 |
| ¹³C | Aromatic Carbons (Benzene Ring) | 120 – 140 |
| ¹³C | C2 Carbon (Oxazole Ring) | 145 – 150 |
| ¹³C | Carbons bonded to Heteroatoms (C-O/C-N) | 140 – 160 |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the key functional groups within this compound. The most prominent and diagnostic absorption band is that of the nitrile (C≡N) group, which exhibits a sharp and strong stretching vibration. In closely related structures like 2-Methylbenzo[d]oxazole-5-carbonitrile, this peak appears at approximately 2217 cm⁻¹. semanticscholar.org Other characteristic peaks include the C=N stretching of the oxazole ring around 1606-1622 cm⁻¹ and various C-H bending and aromatic C=C stretching vibrations in the fingerprint region. semanticscholar.orgresearchgate.net
| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Stretching | -C≡N (Nitrile) | ~2217 | Strong, Sharp |
| Stretching | C=N (Oxazole Ring) | ~1610 - 1640 | Medium |
| Stretching | C=C (Aromatic Ring) | ~1450 - 1600 | Medium to Weak |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the precise molecular weight of this compound, allowing for the unambiguous determination of its elemental formula, C₈H₄N₂O. The calculated exact mass of the molecule is 144.03236 amu. In HRMS analysis, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to this exact mass. Electrospray ionization (ESI) is a common technique for this analysis, and under these conditions, the molecular ion peak is often the base peak, indicating stability and minimal fragmentation. smolecule.com The presence of a characteristic M+1 isotope peak at approximately 8.5% relative intensity further confirms the presence of eight carbon atoms in the structure. smolecule.com
Single-Crystal X-ray Crystallography for Molecular Structure Elucidation
Single-crystal X-ray crystallography offers the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. While specific data for the parent this compound is not widely published, analysis of closely related 2-substituted benzoxazole (B165842) derivatives provides significant insight. These compounds frequently crystallize in a triclinic system with a P-1 space group. smolecule.comresearchgate.net The benzoxazole ring system itself is typically planar, with minimal deviation from the mean plane. smolecule.com
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.4919 ± 0.0005 |
| b (Å) | 13.0828 ± 0.0009 |
| c (Å) | 14.1914 ± 0.0014 |
| α (°) | 94.355 ± 0.003 |
| β (°) | 101.18 ± 0.003 |
| γ (°) | 102.504 ± 0.006 |
| Volume (ų) | 1322.07 ± 0.19 |
Data is representative of 2-substituted benzoxazole derivatives. smolecule.com
Spectroscopic Analysis of Derivatives and Intermediates
The spectroscopic characterization of derivatives and synthetic intermediates of this compound is crucial for confirming reaction outcomes and understanding structure-property relationships. For example, in the derivative 2-Methylbenzo[d]oxazole-5-carbonitrile, the ¹H NMR shows a singlet for the methyl protons in addition to the aromatic signals. semanticscholar.org In another derivative, 4-(benzo[d]oxazol-2-yl)benzonitrile, the ¹H NMR spectrum displays distinct sets of signals for both the benzoxazole and the phenyl rings, with characteristic doublet of doublets patterns. The FTIR spectrum of this derivative confirms the presence of the nitrile group. This systematic analysis across a range of derivatives allows for a comprehensive understanding of how substituent changes affect the spectroscopic properties of the core benzoxazole structure.
Hirshfeld Surface Analysis for Crystal Packing Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions that govern the crystal packing of molecular solids. By mapping properties like d_norm (normalized contact distance) onto the molecular surface, one can identify the specific atoms involved in close contacts. For related benzoxazole and benzimidazole (B57391) structures, Hirshfeld analysis reveals that crystal packing is dominated by a combination of hydrogen bonding and van der Waals interactions. researchgate.netnih.gov
The primary contributions to the crystal packing in similar heterocyclic systems are typically from H···H, H···O/O···H, and H···C/C···H contacts. researchgate.net For instance, in a benzoxazole methyl ester derivative, the analysis showed that H···H contacts accounted for 33.2% of the interactions, H···O/O···H for 19.9%, and H···C/C···H for 17.8%. researchgate.net These interactions, along with potential π-π stacking, are crucial for the cohesion and stability of the crystal lattice. nih.gov The red spots on a d_norm surface highlight the shortest and strongest intermolecular contacts, which often correspond to hydrogen bonds. researchgate.net
| Interaction Type | Typical Contribution (%) | Nature of Interaction |
|---|---|---|
| H···H | 30 – 60% | Van der Waals |
| C···H / H···C | 15 – 30% | Weak Hydrogen Bonding / Van der Waals |
| O···H / H···O | 15 – 25% | Hydrogen Bonding |
| N···H / H···N | 5 – 25% | Hydrogen Bonding |
Data is representative of related benzoxazole and benzimidazole derivatives. researchgate.netnih.govmanchester.ac.uk
Future Research Directions and Translational Perspectives for Benzo D Oxazole 2 Carbonitrile
Exploration of Undiscovered Biological Activities
While the benzoxazole (B165842) core is associated with a wide range of pharmacological effects including antimicrobial, anticancer, and anti-inflammatory activities, the full biological profile of Benzo[d]oxazole-2-carbonitrile and its close analogues remains largely unexplored. nih.govjocpr.com Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets to uncover novel therapeutic applications.
Untapped Therapeutic Areas:
Neurodegenerative Diseases: Given that some benzoxazole derivatives have been investigated for neuroprotective effects, exploring the potential of this compound in models of Alzheimer's and Parkinson's disease is a logical next step. nih.gov
Metabolic Disorders: The structural similarity of benzoxazoles to endogenous molecules suggests their potential to interact with metabolic pathways. Screening for activity against targets involved in diabetes and obesity could yield new therapeutic leads.
Rare and Neglected Diseases: A systematic high-throughput screening approach against pathogens responsible for neglected tropical diseases could reveal unexpected and urgently needed therapeutic agents.
Development of Highly Selective and Potent Analogues for Specific Targets
Once a promising biological activity is identified, the subsequent goal is to develop analogues of this compound with enhanced potency and selectivity for the specific biological target. This involves a detailed investigation of the structure-activity relationship (SAR).
Strategies for Analogue Development:
Substitution Pattern Analysis: Systematic modification of the benzene (B151609) ring with various electron-donating and electron-withdrawing groups can significantly influence the compound's interaction with its target. researchgate.net
Modification of the Carbonitrile Group: The carbonitrile moiety is a key functional group that can be transformed into other functional groups such as amides, tetrazoles, or carboxylic acids to modulate the compound's pharmacokinetic and pharmacodynamic properties.
Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres can lead to improved potency, selectivity, and metabolic stability. For instance, the benzoxazole ring itself can be considered a bioisostere of naturally occurring nucleotides. jocpr.com
A hypothetical SAR study could involve synthesizing a library of derivatives and evaluating their activity against a specific target, for example, a particular kinase involved in cancer progression.
| Compound | R1 Substitution | R2 Substitution | IC50 (nM) | Selectivity |
| This compound | H | CN | >1000 | - |
| Analogue 1 | 5-Cl | CN | 500 | Moderate |
| Analogue 2 | 6-NO2 | CN | 250 | High |
| Analogue 3 | 5-OCH3 | CONH2 | 800 | Low |
Advanced Synthetic Methodologies for Sustainable Production
The development of efficient and environmentally friendly synthetic routes is crucial for the large-scale production of this compound and its derivatives. organic-chemistry.org Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. mdpi.com Future research should focus on green chemistry approaches. orgchemres.org
Sustainable Synthetic Strategies:
Catalytic Methods: The use of reusable and non-toxic catalysts, such as metal nanoparticles or organocatalysts, can significantly improve the sustainability of the synthesis. ijpbs.com
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption.
Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, leading to higher yields and purity, and are inherently safer for large-scale production.
Use of Greener Solvents: Replacing traditional volatile organic solvents with water, ionic liquids, or supercritical fluids can significantly reduce the environmental footprint of the synthesis. semanticscholar.org
| Synthetic Method | Catalyst | Solvent | Reaction Time | Yield (%) | Environmental Impact |
| Conventional | Strong Acid | Toluene | 24 h | 60 | High |
| Microwave-assisted | Zeolite | Water | 30 min | 85 | Low |
| Catalytic (Nanoparticles) | Copper Nanoparticles | Ethanol | 2 h | 92 | Low |
| Flow Chemistry | Immobilized Catalyst | Ethyl Acetate | 10 min | 95 | Very Low |
Integration of Computational and Experimental Approaches for Drug Discovery
The integration of computational tools with experimental techniques can accelerate the drug discovery process for this compound derivatives. nih.gov In silico methods can be used to predict the biological activity, pharmacokinetic properties, and toxicity of virtual compounds, thereby guiding the synthesis of the most promising candidates. who.int
Computational and Experimental Synergy:
Molecular Docking: This technique can predict the binding mode of a ligand to its target protein, providing insights into the key interactions that can be optimized to improve potency. pnrjournal.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new analogues. rsc.org
Molecular Dynamics Simulations: These simulations can provide a dynamic picture of the ligand-protein complex, helping to understand the stability of the interaction and the role of solvent molecules.
In Vitro and In Vivo Testing: The most promising candidates identified through computational screening can then be synthesized and evaluated in relevant biological assays to validate the in silico predictions. nih.gov
Expanding Applications in Niche Material Science Fields
The unique photophysical properties of the benzoxazole scaffold, such as fluorescence, make it an attractive candidate for applications in material science. researchgate.net Future research should explore the potential of this compound and its derivatives in niche areas beyond their biological applications.
Potential Material Science Applications:
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of benzoxazole derivatives could be harnessed in the development of new emissive materials for OLED displays.
Chemosensors: The benzoxazole ring can be functionalized to create molecules that exhibit a change in their fluorescence upon binding to specific ions or molecules, making them useful as chemosensors.
Organic Photovoltaics (OPVs): The electron-accepting properties of the benzoxazole moiety could be utilized in the design of new materials for organic solar cells.
Environmental Impact and Safety Assessment of Benzo[d]oxazole Derivatives
A thorough evaluation of the environmental fate and toxicological profile of this compound and its derivatives is essential before their widespread application. chemistryjournal.net This includes assessing their biodegradability, potential for bioaccumulation, and toxicity to various organisms.
Key Areas for Safety Assessment:
Biodegradation Studies: Investigating the susceptibility of these compounds to microbial degradation will help to determine their persistence in the environment.
Ecotoxicity Testing: Assessing the toxicity of the compounds to a range of aquatic and terrestrial organisms is crucial for understanding their potential environmental impact.
In Silico Toxicity Prediction: Computational models can be used to predict potential toxicities, such as mutagenicity and carcinogenicity, early in the development process.
Metabolism and Pharmacokinetic Studies: Understanding how these compounds are metabolized in biological systems is important for assessing their potential for bioaccumulation and long-term toxicity.
Q & A
Q. What are the optimal synthetic routes for Benzo[d]oxazole-2-carbonitrile, and how do reaction conditions influence yield?
this compound is typically synthesized via cyclization reactions involving 2-aminophenol derivatives and nitrile-containing precursors. Key methods include:
- Cyclocondensation : Using 2-aminophenol with cyanoacetic acid derivatives under acidic or thermal conditions, with yields influenced by solvent polarity and catalyst choice (e.g., polyphosphoric acid or Lewis acids) .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity compared to conventional heating .
- Critical parameters : Temperature (>100°C for cyclization), solvent (polar aprotic solvents like DMF enhance reactivity), and stoichiometric ratios (excess nitrile precursor improves conversion) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR : H and C NMR confirm the aromatic scaffold and nitrile group (δ ~110-120 ppm for CN) .
- IR : Strong absorption at ~2220 cm (C≡N stretch) and 1600-1500 cm (aromatic C=C) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing it from isomers like benzothiazole derivatives .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Thermal stability : Decomposition occurs above 200°C, with TGA/DSC revealing endothermic peaks correlating with nitrile group degradation .
- pH sensitivity : Stable in neutral conditions but hydrolyzes in strongly acidic/basic media (e.g., nitrile conversion to carboxylic acid in HCl/NaOH) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory yields in cyclization reactions?
Discrepancies arise from competing pathways:
- Kinetic vs. thermodynamic control : High temperatures favor thermodynamically stable products but may promote side reactions (e.g., oxidation of 2-aminophenol) .
- Solvent effects : Polar solvents stabilize intermediates but may deactivate Lewis acid catalysts. Computational studies (DFT) can model transition states to optimize conditions .
- Resolution strategy : Use controlled experiments (e.g., varying catalyst loading) and statistical tools (ANOVA) to isolate variables .
Q. How can computational models predict electronic properties and reactivity?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the nitrile group’s electron-withdrawing effect lowers HOMO energy, directing substitution to the oxazole ring .
- Solvation models : COSMO-RS simulations assess solvent interactions, explaining solubility trends in polar vs. nonpolar media .
Q. What strategies resolve ambiguities in electrophilic substitution patterns?
- Isotopic labeling : N-labeled reactants track nitrile group participation in electrophilic attacks .
- X-ray crystallography : Resolves regiochemistry in derivatives (e.g., halogenation at C5 vs. C7 positions) .
Q. How to mitigate hazards during large-scale synthesis?
- Decomposition monitoring : Use FTIR or gas chromatography to detect hazardous byproducts (e.g., HCN during thermal degradation) .
- Safety protocols : Neutralize reactive intermediates (e.g., quench excess nitrile precursors with NaHSO) .
Q. What in vitro assays evaluate biological activity of derivatives?
- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorescence-based assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC values correlated to substituent electronegativity .
Methodological Guidelines
- Synthetic optimization : Prioritize microwave-assisted methods for time efficiency .
- Data validation : Cross-reference spectroscopic data with CRC Handbook standards to avoid misassignment .
- Computational tools : Use Gaussian or ORCA for DFT studies, incorporating solvent dielectric constants for accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
